Indole-3-glycerol phosphate (IGP) is a pivotal metabolic intermediate in the biosynthesis of tryptophan and related indole-derived compounds across all domains of life. This phosphorylated indole derivative serves as a crucial branchpoint metabolite in both primary and secondary metabolic pathways, connecting essential amino acid production with the synthesis of biologically active molecules including auxins, defense compounds, and valuable industrial chemicals [1] [2].
Table 1: Fundamental Chemical Properties of Indole-3-Glycerol Phosphate
| Property | Specification |
|---|---|
| Chemical Formula | C₁₁H₁₄NO₆P |
| Average Molecular Weight | 287.2057 g/mol |
| Monoisotopic Mass | 287.055874 g/mol |
| IUPAC Name | [(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propoxy]phosphonic acid |
| Chemical Classification | 3-alkylindoles; Monoalkyl phosphates |
| SMILES Notation | [H]C@@(COP(O)(O)=O)C@@(O)C1=CNC2=C1C=CC=C2 |
| XLogP3-AA | -0.2 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 123 Ų |
IGP exhibits moderate water solubility (predicted 3.87 mg/mL) and contains two stereocenters in its glycerol phosphate moiety, adopting the (2R,3S) configuration [3] [4]. As a 3-alkylindole derivative, IGP features an indole ring system substituted at the 3-position with a glycerol phosphate chain, which confers both hydrophobic and hydrophilic properties to the molecule, facilitating its interaction with enzyme active sites and biological membranes.
IGP occupies a central position in multiple essential biological pathways, serving distinct functions in microorganisms versus plants.
In bacterial and archaeal systems, IGP is the immediate precursor to indole in the tryptophan biosynthetic pathway. The conversion represents the fourth step in this essential pathway and is catalyzed by the enzyme indole-3-glycerol phosphate synthase (IGPS, EC 4.1.1.48) [5] [6].
Table 2: Enzymes Catalyzing IGP Conversion in Different Biological Systems
| Enzyme | Organism Type | Reaction Catalyzed | Biological Role |
|---|---|---|---|
| IGP Synthase (IGPS) | Bacteria, Archaea, Plants | CdRP → IGP | Tryptophan biosynthesis |
| Tryptophan Synthase α-subunit (TSA) | Bacteria | IGP → Indole + G3P | Tryptophan biosynthesis |
| Indole-3-glycerol Phosphate Lyase (IGL) | Plants | IGP → Indole + G3P | Secondary metabolism |
The metabolic pathway illustrates IGP's central role in tryptophan biosynthesis and its connection to secondary metabolism:
Figure 1: IGP's Central Role in Metabolic Pathways. IGP serves as a key branchpoint in both primary tryptophan biosynthesis and secondary metabolic pathways across biological systems.
In plants, IGP serves as a critical branchpoint between primary and secondary metabolism. Research in Arabidopsis thaliana has demonstrated that IGP functions as the divergence point between tryptophan biosynthesis and the tryptophan-independent pathway of indole-3-acetic acid (IAA) biosynthesis [1]. This connection between IGP and auxin biosynthesis represents a fundamental regulatory node in plant growth and development.
Experimental evidence from antisense IGS transgenic plants reveals that reduced IGP levels lead to decreased IAA content and auxin-deficient phenotypes, including small rosettes and reduced fertility, confirming IGP's essential role in auxin homeostasis [1]. Additionally, IGP serves as a precursor for indole glucosinolates and defense compounds like camalexin through the intermediate indole-3-acetaldoxime (IAOx), creating a complex metabolic network that integrates primary and secondary metabolism in plants [7].
Indole-3-glycerol phosphate synthase (IGPS), the enzyme that produces IGP, exhibits a conserved (βα)8-barrel fold (TIM barrel) with an additional N-terminal helical extension that forms a lid over the active site [5] [6]. This structural motif places IGPS among the model systems for understanding (βα)8-barrel evolution and engineering.
The catalytic mechanism of IGPS has been extensively studied through structural and kinetic analyses:
Figure 2: IGPS Catalytic Mechanism and Recent Insights. The traditional three-step mechanism with essential residues, alongside recent discoveries challenging the absolute requirement for decarboxylation.
Recent structural studies of Pseudomonas aeruginosa IGPS in complex with reduced CdRP (rCdRP, a non-reactive substrate analog) have revealed novel insights into the conformational changes during catalysis [5] [6]. The crystal structure (PDB: 1LBF) shows that CdRP binds in an extended, unproductive conformation where the carbon atoms destined for bond formation are too distant (4.5 Å), indicating that significant conformational rearrangements must occur during the reaction, facilitated by flexible βα-loops [8].
Table 3: Essential Catalytic Residues in IGPS and Their Functions
| Residue (SsIGPS numbering) | Conservation | Functional Role | Experimental Evidence |
|---|---|---|---|
| Lys53 | Conserved | Guides substrate conformational transitions; forms salt bridge with anthranilate carboxylate | Mutation eliminates activity [8] |
| Lys110 | Conserved | General acid catalyst for both condensation and dehydration steps | pH-rate profiling; structural analysis [5] [8] |
| Glu159 | Conserved | General base in dehydration step | Mutagenesis and kinetic analysis [8] |
| Asn180 | Conserved | Substrate binding and positioning | Structural studies [5] |
| Phe201 (PaIGPS) | Not conserved | Important for high turnover rate in P. aeruginosa | Mutagenesis demonstrates role in kinetic efficiency [5] |
The N-terminal helix α0, which forms a lid over the active site, has been demonstrated to be critical for substrate binding affinity. Proteolytic removal of this region in Sulfolobus solfataricus and Thermotoga maritima IGPS results in dramatic increases in Km values, highlighting its importance in creating a properly structured active site [5].
The essential role of IGPS in tryptophan biosynthesis makes it an attractive target for antimicrobial development, particularly against pathogens like Mycobacterium tuberculosis [9]. The (βα)8-barrel fold of IGPS is found in only approximately 10% of known enzymes, representing a distinctive structural feature that could be exploited for selective inhibitor design [9].
Current research strategies focus on:
These approaches aim to develop specialized inhibitors that could disrupt tryptophan biosynthesis and thereby inhibit bacterial growth, potentially addressing antibiotic-resistant strains [9].
IGP and its derivative indole have significant industrial applications in the fragrance and flavor industry, where indole contributes characteristic floral and animalic notes to perfumes and food products [2]. Recent advances in metabolic engineering have enabled the development of fermentative indole production processes using engineered Corynebacterium glutamicum strains.
Key experimental methodologies include:
These approaches have achieved indole titers of approximately 0.7 g/L in fermentation systems, demonstrating the potential for industrial-scale production of indole derivatives from renewable resources [2].
Enzyme Kinetic Analysis Protocol:
Structural Biology Approaches:
Recent research has challenged long-standing assumptions about IGPS catalysis. A 2020 study demonstrated that decarboxylation is not absolutely essential for IGPS activity, as the enzyme from Pseudomonas aeruginosa exhibits weak promiscuous activity on the decarboxylated substrate 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP), with an approximately 1000-fold lower rate of IGP formation compared to the native substrate [5] [6]. This finding revises the traditional understanding of IGPS as a strict carboxy-lyase and reveals unexpected catalytic flexibility.
Additional research frontiers include:
Indole-3-glycerol phosphate synthase (IGPS; EC 4.1.1.48) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP) [1] [2] [3]. This reaction involves a ring closure and decarboxylation, forming the indole ring system.
The generally accepted mechanism proceeds through multiple steps [1] [2]:
Despite its classification as a carboxy-lyase, recent studies on Pseudomonas aeruginosa IGPS (PaIGPS) demonstrate that the enzyme possesses weak promiscuous activity on the decarboxylated substrate analog (PAdRP), indicating that decarboxylation is not an absolutely essential step, though it drastically enhances the reaction rate [1].
The diagram below illustrates the key catalytic steps and residues.
Figure 1: Proposed catalytic mechanism of IGPS, highlighting key steps and catalytic residues.
| Residue (S. solfataricus numbering) | Proposed Functional Role(s) |
|---|---|
| Lys110 | General acid in the ring closure step [2]. |
| Glu51 | General base in the dehydration step [2]. |
| Lys53 | General acid in the dehydration step [2]. |
| Glu159 | Proposed to stabilize and activate the intermediate for ring closure [2]. |
| Asn180 & Ser211 | Part of a Ser-Asn-Glu triad suggested to modulate the active site environment [2]. |
IGPS enzymes from different organisms show significant variation in their kinetic parameters, reflecting adaptations to specific environmental niches and physiological requirements [4].
| Organism | KM for CdRP (μM) | kcat (s⁻¹) | kcat/KM (μM⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Mycobacterium tuberculosis (MtIGPS) | 55 | 0.16 | 0.0029 | [4] |
| Pseudomonas aeruginosa (PaIGPS) | 11.3 | 11.1 | ~0.98 | [1] [4] |
| Escherichia coli (EcIGPS) | 0.3 | 2.7 | 9.0 | [4] |
| Sulfolobus solfataricus (SsIGPS) | 0.085 | 0.11 | 1.29 | [4] |
| Thermotoga maritima (TmIGPS) | 0.006 | 0.11 | 18.3 | [4] |
Structural Insights:
The tryptophan biosynthesis pathway is essential for the survival of M. tuberculosis (Mtb), especially under host immune stress, making IGPS a validated and attractive drug target [4].
Recent Mechanistic and Inhibition Studies:
1. Steady-State Kinetics Assay
2. Discontinuous Assay for Promiscuous Activity
3. Stopped-Flow Kinetics
4. Solvent Kinetic Isotope Effect (SKIE) Studies
To investigate these pathways, particularly the elusive Trp-independent route originating from IGP, researchers use a combination of stable isotope labeling and chemical inhibitors. The workflow below outlines the key methodological steps.
General workflow for analyzing auxin biosynthesis pathways, utilizing chemical treatments and high-resolution mass spectrometry [1].
The table below details the core components of the experimental protocol for tracing auxin biosynthesis.
| Component | Description | Application in Pathway Analysis |
|---|
| Stable Isotope Labeling [1] | Feeding plants with labeled precursors (e.g., heavy Nitrogen-15 (15N), 15N-anthranilate, 13C-15N-indole) and tracking their incorporation into IAA and intermediates using LC-HR-MS. | - 15N-Anthranilate/13C-15N-Indole: Feed into both Trp-dependent and Trp-independent pathways.
Despite its established role as a precursor, the Trp-independent pathway from IGP remains the least understood. The following points highlight the current research status:
Indole-3-glycerol phosphate is an intermediate compound in the biosynthesis of tryptophan. The table below summarizes its key characteristics based on current literature.
| Aspect | Description |
|---|---|
| Primary Role | Intermediate in the tryptophan biosynthesis pathway [1]. |
| Enzyme | Synthesized by Indole-3-glycerol phosphate synthase (IGPS) [1]. |
| Pathway | Tryptophan Biosynthesis [1]. |
| Direct Biomarker Role | No direct evidence found in current search results for use as a diagnostic or prognostic biomarker in human disease. |
| Therapeutic Significance | IGPS is a validated antimicrobial drug target (e.g., in Mycobacterium tuberculosis), highlighting its biological importance [1] [2]. |
Although IGP itself is not highlighted as a biomarker, recent studies have revealed complex details about its producing enzyme, IGPS. The following table summarizes key experimental findings.
| Study Focus | Key Finding | Experimental Method / Note |
|---|---|---|
| IGPS Decarboxylation Step [1] | Decarboxylation is not an absolutely essential step in IGPS catalysis, challenging a long-held mechanistic view. | Discontinuous enzyme kinetics assay with the decarboxylated substrate analog PAdRP. |
| IGPS Catalytic Mechanism [2] | Identified Glu-51 as the general base and Lys-53 as the general acid for the dehydration step (in S. solfataricus numbering). | Site-directed mutagenesis coupled with kinetic analysis of mutant enzymes. |
| IGPS Structure [1] | Structure of P. aeruginosa IGPS in complex with substrate analog rCdRP revealed a previously unobserved conformation closer to the reactive state. | X-ray Crystallography (structure with 8 molecules in the asymmetric unit). |
The following diagram illustrates the position of IGP in the tryptophan biosynthesis pathway and the key catalytic steps of the IGPS enzyme.
> The tryptophan biosynthesis pathway and the multi-step catalytic mechanism of IGPS, showing the production of IGP.
The table below summarizes the core identifying information and basic biochemical properties of IGP:
| Property | Description |
|---|---|
| Accepted Name | (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate [1] [2] |
| Other Common Names | Indole-3-glycerol phosphate; Indoleglycerol phosphate; C1-(3-Indolyl)-glycerol 3-phosphate [3] [4] [5] |
| CAS Registry Number | 4220-97-7 [4] |
| Molecular Formula | C11H14NO6P [2] [4] [5] |
| Average Molecular Weight | 287.21 g/mol [4] [5] |
| IUPAC Name | [2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate [4] |
| Classification | Member of the class of 3-alkylindoles; a member of sn-glycerol 3-phosphates [2] [4] |
IGP is a branch point metabolite whose fate is determined by specific enzymes. The following diagram illustrates its two primary catalytic fates within metabolic pathways:
IGP is synthesized by IGPS and can be cleaved by IGPL or utilized by tryptophan synthase.
Research into IGP's role often involves structural biology and kinetic studies to understand the enzymes that process it.
Understanding IGP metabolism has significant implications:
Although direct protocols for IGP are not listed, the detection of plant indolic compounds commonly uses chromatographic methods. The table below summarizes two applicable approaches based on the search results.
| Method | Detected Compounds (Examples) | Key Steps from Literature |
|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Broad-range metabolomics (amino acids, phytosterols, etc.) [1] | • Sample freeze-drying and grinding • Derivatization for volatility • Analysis with GC-MS system [1] | | High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence | Indole-3-carbinol (I3C), Indole-3-acetic acid (I3AA), Indole-3-acetonitrile (I3ACN), 3,3'-Diindolylmethane (DIM) [2] | • Solid-Phase Extraction (SPE) for cleanup and concentration • Separation on a reversed-phase C8 column • Sequential UV (280 nm) and Fluorescence (Ex 280 nm/Em 360 nm) detection [2] |
Based on the general methods, here is a suggested experimental workflow for analyzing IGP in plant tissues. You will need to optimize specific conditions like extraction solvent, buffer composition, and chromatographic gradients for IGP specifically.
Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the biosynthesis of tryptophan, catalyzing the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP). This reaction represents the fourth step in the tryptophan biosynthetic pathway and is characterized by a ring closure mechanism that forms the indole moiety followed by decarboxylation. IGPS belongs to the carboxy-lyase family (EC 4.1.1.48) and employs a (βα)8-barrel fold with additional N-terminal helices that facilitate substrate binding and catalysis [1] [2]. The enzyme has emerged as a potential antimicrobial drug target, particularly in pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis, where tryptophan biosynthesis is essential for establishing and maintaining infections [1] [3].
The catalytic mechanism of IGPS has been extensively studied, though aspects remain controversial. The generally accepted mechanism involves three sequential steps: condensation, decarboxylation, and dehydration. The reaction starts with a condensation step where the substrate's carboxylated phenyl group makes a nucleophilic attack to form the pyrrole ring of the indole, followed by decarboxylation that restores aromaticity, and finally dehydration to produce IGP [1]. Recent studies have challenged the long-held belief that decarboxylation is absolutely essential for catalysis, demonstrating that IGPS from P. aeruginosa exhibits weak promiscuous activity on the decarboxylated substrate 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP), though with dramatically reduced efficiency [1].
The continuous coupled assay provides a real-time method for monitoring IGPS activity by tracking the production of indole-3-glycerol phosphate (IGP). This method is based on the differential absorbance properties of IGP at 290 nm, where it exhibits a molar extinction coefficient of ε = 1.89 mM⁻¹ cm⁻¹ [4]. The assay mixture typically contains 100 mM HEPES buffer (pH 7.5), 100 mM KCl, 40 µM pyridoxal 5'-phosphate, and varying concentrations of the CdRP substrate (typically 0.05-3 mM). The reaction is initiated by adding the IGPS enzyme (50 µM for full complex assays), and the increase in absorbance at 290 nm is monitored continuously for 2-5 minutes [4].
For precise kinetic measurements, especially when substrate concentrations approach enzyme concentrations ([S]T ≈ [E]T), the Morrison quadratic equation should be applied instead of the standard Michaelis-Menten equation:
Where v₀ is the initial velocity, Vₐ is the maximum velocity, [S]T is the total substrate concentration, and Kₐ is the apparent Michaelis constant [4]. This approach accounts for the significant depletion of free substrate when working at these concentration ratios, providing more accurate kinetic parameters. Data should be collected for at least eight different substrate concentrations, with three technical replicates each, and the entire experiment should be repeated with at least three different biological replicates (different enzyme preparations) [4].
For detecting weak promiscuous activities, such as IGPS activity on the decarboxylated substrate analog PAdRP, a more sensitive discontinuous assay is required [1]. This assay format is essential when reaction rates are approximately 1000-fold lower than with the native CdRP substrate, as observed with P. aeruginosa IGPS. The reaction mixture contains the same components as the continuous assay, but instead of continuous monitoring, aliquots are removed at specific time points (e.g., 0, 15, 30, 60, and 120 minutes) and the reaction is quenched with an equal volume of 0.1 M HCl [1].
The quenched samples are then analyzed for IGP formation using high-performance liquid chromatography (HPLC) or tandem mass spectrometry. When using the discontinuous format, it's critical to establish linearity of product formation over the selected time course and to include appropriate controls without enzyme and without substrate. For the promiscuous activity on PAdRP, the P. aeruginosa IGPS shows an approximately 1000-fold lower rate of IGP formation compared to the native substrate, while E. coli IGPS exhibits even lower activity [1].
IGPS activity can also be measured indirectly through a coupled assay with tryptophan synthase (TS). This method monitors the final step of tryptophan biosynthesis, where IGP is converted to tryptophan, and is particularly useful when studying the complete tryptophan synthesis pathway [4]. The assay mixture contains 100 mM HEPES (pH 7.5), 100 mM KCl, 40 µM pyridoxal 5'-phosphate, 60 mM serine, and the α₂β₂ TS complex (0.5 µM). The reaction is initiated with 1-50 µM indole (for βTS subunit activity) or 0.05-3 mM IGP (for full TS complex activity), and tryptophan production is monitored at 290 nm using ε = 1.89 mM⁻¹ cm⁻¹ [4].
Table 1: Key Parameters for IGPS Spectrophotometric Assays
| Parameter | Continuous IGP Detection | Coupled Tryptophan Synthase Assay | Discontinuous Promiscuity Assay |
|---|---|---|---|
| Wavelength | 290 nm | 290 nm | HPLC/MS detection |
| Extinction Coefficient | 1.89 mM⁻¹ cm⁻¹ (IGP) | 1.89 mM⁻¹ cm⁻¹ (tryptophan) | N/A |
| Typical Buffer | 100 mM HEPES, pH 7.5, 100 mM KCl | 100 mM HEPES, pH 7.5, 100 mM KCl, 60 mM serine | 100 mM HEPES, pH 7.5, 100 mM KCl |
| Enzyme Concentration | 50 µM (full complex) | 0.5 µM (TS complex) | Variable based on activity |
| Cofactors | 40 µM pyridoxal 5'-phosphate | 40 µM pyridoxal 5'-phosphate | 40 µM pyridoxal 5'-phosphate |
IGPS enzymes from different species exhibit significant variation in catalytic efficiency, with P. aeruginosa IGPS showing the highest turnover number of all characterized IGPS enzymes [1] [3]. The kinetic parameters for P. aeruginosa IGPS include a kcat of 11.1 ± 0.1 s⁻¹ when assayed with the native CdRP substrate at optimal pH and temperature conditions [3]. This high turnover number makes P. aeruginosa IGPS particularly useful in coupled activity assays for other tryptophan biosynthetic enzymes. In contrast, the same enzyme exhibits dramatically reduced activity on the decarboxylated substrate PAdRP, with an approximately 1000-fold lower rate of IGP formation and a 41,000-fold reduction in catalytic efficiency compared to CdRP [1].
The E. coli IGPS shows even lower activity on PAdRP than the P. aeruginosa enzyme, though quantitative values were not reported in the available literature [1]. The pH profile of P. aeruginosa IGPS is broad, maintaining activity across a wide pH range, which contributes to its robustness in various assay conditions [3]. For accurate kinetic characterization, initial velocity measurements should be performed at multiple substrate concentrations, with data fitting to the appropriate kinetic model (Michaelis-Menten or Morrison equation) to determine kcat, KM, and kcat/KM values.
Table 2: Comparative Kinetic Parameters of IGPS Enzymes from Different Species
| Enzyme Source | Substrate | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| P. aeruginosa | CdRP | 11.1 ± 0.1 | Not reported | Not reported | [3] |
| P. aeruginosa | PAdRP | ~0.011 (estimated) | Not reported | ~41,000-fold reduced | [1] |
| E. coli | CdRP | Not reported | Not reported | Not reported | [1] |
| E. coli | PAdRP | Lower than PaIGPS | Not reported | Not reported | [1] |
| S. solfataricus | CdRP | Not reported | Not reported | Not reported | [5] |
Site-directed mutagenesis has been instrumental in identifying key catalytic residues in IGPS. In the Sulfolobus solfataricus enzyme, conserved residues Lys53, Lys110, Glu159, and Asn180 (SsIGPS numbering) have been demonstrated to be essential for activity [1]. The corresponding residues in P. aeruginosa IGPS are Lys63, Lys123, Glu172, and Asn194 [1]. Based on mutagenesis and kinetic experiments, the current model suggests that Lys110 acts as a general acid in the condensation step, while Lys53 serves as the general acid in the dehydration step, with Glu51 acting as the general base in the dehydration step [6] [5] [7].
This revised mechanism effectively divides the active site into discrete regions where catalytic surfaces containing Lys110 and Lys53/Glu51 catalyze the ring closure (condensation and decarboxylation) and dehydration steps, respectively [6] [7]. In P. aeruginosa IGPS, one of the few nonconserved active-site residues, Phe201, has been demonstrated through mutagenesis to be important for the higher turnover of this enzyme on both native and decarboxylated substrates [1]. Mutagenesis of Lys119 in M. tuberculosis IGPS (aligning with Lys110 in SsIGPS) to alanine dramatically affected enzyme activity, highlighting the importance of this residue in the catalytic mechanism [8].
IGPS enzymes adopt a canonical (βα)8-barrel fold with an additional N-terminal helical extension comprising two α-helices (α0 and α00), where α0 forms a lid over the active site [1] [2]. This N-terminal helix is critically important for substrate binding affinity, as demonstrated by trypsin digestion experiments in IGPS enzymes from Sulfolobus solfataricus and Thermotoga maritima that removed residues corresponding to helix α0, resulting in dramatic increases in KM [1]. The active site contains a conserved Ser-Asn-Glu triad (Ser211-Asn180-Glu210 in SsIGPS) responsible for activating the glutamate to act as a general acid/base [5].
The crystal structure of P. aeruginosa IGPS in complex with reduced CdRP (rCdRP), a nonreactive substrate analog, revealed eight molecules in the asymmetric unit, of which seven contain ligand and one displays a previously unobserved conformation closer to the reactive state [1] [9]. Although the deoxyribulose 5-phosphate component of the substrate and product stays fixed during the reaction, the indole ring of IGP binds 5-6 Å away from the anthranilate moiety of CdRP, occupying an adjacent hydrophobic pocket [1]. This structural arrangement necessitates significant conformational changes during catalysis.
Substantial conformational rearrangements are required during the IGPS catalytic cycle. Structures of IGPS from S. solfataricus in complex with substrate CdRP, substrate analog rCdRP, and product IGP have shown that CdRP and the analog rCdRP adopt extended "unproductive" conformations where the distance between the carbon atoms destined to be joined in pyrrole formation is too large (4.5 Å) for bond formation [1]. These conformational changes are supposedly guided by the flexible βα-loop 1, which has been demonstrated to be important for both catalysis and substrate binding [1] [5].
The structural data suggest that the enzyme must undergo a transition from an open to a closed conformation to bring the reactive groups into proximity for catalysis. In the P. aeruginosa IGPS structure with rCdRP, the eighth chain in the asymmetric unit (chain G) has a partly disordered N terminus and βα-loop 2, and displays a conformation closer to the reactive state than the other seven chains [1]. This structural heterogeneity provides insights into the conformational flexibility required for catalysis and suggests that movements of the N-terminal helix and flexible loops are essential for proper positioning of substrates and intermediates during the reaction cycle.
The IGPS catalytic mechanism involves multiple chemical steps that transform the linear substrate CdRP into the heterocyclic product IGP. Based on current evidence, the mechanism proceeds through the following steps:
Condensation: The lone pair of the nitrogen atom in the substrate initiates nucleophilic attack, leading to ring closure with concomitant deprotonation of Lys110, which acts as a general acid in this step [5].
Decarboxylation: The condensation step is followed by decarboxylation, which restores the aromaticity of the phenyl ring and makes the reaction irreversible [1] [5].
Dehydration: In the final step, Glu51 acts as a general base to abstract a proton from the nitrogen atom of the newly formed imidazole ring, while Lys53 serves as the general acid, donating a proton to the hydroxyl group being eliminated [6] [5] [7].
Despite the enzyme's classification as a carboxy-lyase, recent studies have demonstrated that decarboxylation is not absolutely essential for catalysis, as IGPS from P. aeruginosa and E. coli can slowly turn over the decarboxylated substrate PAdRP to produce IGP, albeit with dramatically reduced efficiency [1]. This promiscuous activity challenges the long-held view that decarboxylation is mechanistically imperative for indole formation.
The following diagram illustrates the experimental workflow for IGPS characterization, incorporating structural, kinetic, and mutagenesis approaches:
The detailed catalytic mechanism of IGPS involves precise proton transfers and bond rearrangements facilitated by key active site residues. The following diagram illustrates the current understanding of this mechanism:
IGPS represents a promising antimicrobial target because it is essential for tryptophan biosynthesis in many pathogens but absent in mammals, which obtain tryptophan from their diet [1] [3]. This fundamental difference in metabolism enables the potential development of selective antibiotics that would disrupt bacterial tryptophan biosynthesis without affecting human biochemistry. The importance of IGPS for microbial viability has been demonstrated through gene deletion studies in P. aeruginosa, where deleting the trpC gene (encoding IGPS) reduced bacterial fitness by approximately 11% in synthetic cystic fibrosis sputum medium (relative fitness, W = 0.89 ± 0.02, P = 0.001) [3].
The potential utility of IGPS inhibition is particularly relevant for treating P. aeruginosa infections in cystic fibrosis patients, where tryptophan levels in the lung environment can be undetectably low, making the bacteria dependent on their endogenous tryptophan biosynthesis pathway [1] [3]. Similarly, IGPS from Mycobacterium tuberculosis has been suggested as a potential drug target for tuberculosis treatment [1] [8]. The structural and mechanistic insights gained from recent studies can be leveraged toward the development of novel inhibitors against this validated antimicrobial target [6] [7].
Beyond its role as a drug target, IGPS has emerged as a favored starting framework in enzyme engineering studies [6] [7]. The (βα)8-barrel fold of IGPS has been utilized as a scaffold for the de novo design of entirely new enzymes [1]. Additionally, because IGPS catalyzes the formation of the indole heterocycle, it is of significant interest for chemical synthesis applications, as indole derivatives are commonly used in the pharmaceutical, agricultural, and material science industries [1].
The mechanistic insights, particularly the identification of distinct active-site surfaces responsible for the ring closure and dehydration steps, enable rational engineering of the enzyme to produce indole derivatives with tailored properties [6] [7]. The discovery that IGPS can exhibit promiscuous activity on decarboxylated substrates further expands its potential utility in biocatalysis and synthetic biology applications [1].
Table 3: Troubleshooting Guide for IGPS Assays
| Problem | Possible Cause | Solution |
|---|---|---|
| Non-linear kinetics | Substrate depletion at low concentrations | Use Morrison equation for analysis; increase substrate concentration |
| Low signal-to-noise | Enzyme concentration too low | Increase enzyme concentration; use more sensitive detection method |
| No detectable activity | Enzyme denaturation or incorrect buffer | Verify enzyme activity with positive control; check pH and cofactors |
| High background | Contaminating indole or tryptophan | Purify substrates; include appropriate blanks |
| Inconsistent replicates | Enzyme instability | Use fresh preparations; add stabilizing agents |
For researchers implementing IGPS assays, several critical technical considerations should be emphasized. First, the continuous spectrophotometric assay at 290 nm is the method of choice for routine kinetic characterization with the native CdRP substrate, providing real-time data with sufficient sensitivity for most purified enzyme preparations. Second, when working with low-activity mutants or promiscuous substrates, the discontinuous assay with HPLC or MS detection is necessary to achieve adequate sensitivity. Third, for studies of the complete tryptophan biosynthesis pathway, the coupled tryptophan synthase assay provides a direct link to the final product.
When expressing and purifying IGPS enzymes, note that the N-terminal helical region is critical for proper folding and activity, so expression constructs should preserve this domain. Additionally, the enzyme's broad pH optimum allows flexibility in assay conditions, though standard procedures use pH 7.5 for physiological relevance. For kinetic characterization, ensure that substrate concentrations span a range above and below the expected KM value, and include appropriate controls to account for non-enzymatic substrate degradation.
Indole-3-glycerol phosphate (IGP) serves as a key intermediate in the biosynthesis of tryptophan across microorganisms and plants. This biological molecule is produced through the catalytic activity of indole-3-glycerol phosphate synthase (IGPS), which facilitates the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate to IGP while releasing carbon dioxide [1]. The enzyme IGPS belongs to the lyase family, specifically the carboxy-lyases that cleave carbon-carbon bonds, and employs pyruvate as a cofactor [1]. The analytical quantification of IGP provides researchers with critical insights into the tryptophan biosynthesis pathway, which has significant implications in pharmaceutical development, metabolic engineering, and biochemical research. Recent structural studies of IGPS from Pseudomonas aeruginosa have revealed novel conformational states and catalytic mechanisms, demonstrating that decarboxylation may not be absolutely essential for indole formation—a finding that could influence drug development approaches targeting this pathway [2].
The analysis of IGP presents particular challenges due to its moderate polarity and thermal sensitivity, which must be carefully considered during method development. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful technique for detecting and quantifying IGP because it combines excellent separation efficiency with selective detection capabilities. When properly optimized, GC-MS methods can achieve the sensitivity and specificity required to monitor IGP levels in complex biological matrices, enabling researchers to study tryptophan pathway dynamics in response to genetic modifications, environmental stressors, or pharmaceutical interventions. The following application notes provide detailed protocols and methodological considerations for implementing robust GC-MS analysis of IGP in research settings.
Effective sample preparation is crucial for successful GC-MS analysis of IGP due to its polar nature and limited volatility. The following protocol has been optimized specifically for IGP and related metabolites in biological extracts:
Extraction Procedure: Homogenize cell cultures or tissue samples in a -20°C methanol:water (80:20 v/v) solution using a 10:1 solvent-to-sample ratio. Sonicate the mixture for 15 minutes in an ice bath, followed by centrifugation at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant and evaporate to dryness under a gentle nitrogen stream. Critical note: Maintain samples below 4°C throughout extraction to prevent IGP degradation [3].
Derivatization Method: Reconstitute the dried extract in 20 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) and incubate at 30°C for 90 minutes with vigorous shaking. Subsequently, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane and incubate at 37°C for 30 minutes. Method validation: Include quality control samples with known IGP concentrations to verify derivatization efficiency [4].
Cleanup Procedure: After derivatization, transfer samples to micro-inserts and centrifuge at 10,000 × g for 2 minutes to precipitate particulate matter. For complex matrices, consider passing samples through a small bed of anhydrous sodium sulfate to remove residual moisture. Storage conditions: Derivatized samples should be analyzed within 24 hours when stored at 4°C in sealed vials [4].
Proper instrument configuration is essential for achieving optimal separation, detection, and quantification of IGP. The following parameters have been established through systematic optimization:
Table 1: Recommended GC-MS Configuration for IGP Analysis
| Parameter | Configuration | Alternative Options |
|---|---|---|
| GC System | Agilent 8890 GC | Similar high-resolution GC system |
| MS System | Agilent 5977B MSD | Single quadrupole mass spectrometer |
| Column | DB-5MS (30 m × 0.25 mm ID, 0.25 µm) | Equivalent low-polarity stationary phase |
| Injection | 1 µL splitless (250°C) | Pulsed splitless for improved band focusing |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Hydrogen with appropriate flow adjustment |
| Oven Program | 60°C (1 min), 10°C/min to 320°C (5 min) | 60°C to 325°C at 8-12°C/min based on separation |
| Transfer Line | 280°C | 250-300°C range acceptable |
| Ion Source | Electron Impact (70 eV), 230°C | 200-250°C source temperature range |
Mass Spectrometer Settings: Configure the mass spectrometer to operate in selected ion monitoring (SIM) mode for optimal sensitivity when quantifying IGP, or in full scan mode for untargeted analysis and method development. The electron impact ionization energy should be set to 70 eV with the ion source temperature maintained at 230°C. For SIM mode, include the characteristic fragment ions of derivatized IGP: m/z 202 (base peak), 217, 361, and 362. The solvent delay should be set to 6.5 minutes to prevent detector saturation [5] [6].
System Suitability Testing: Before sample analysis, perform system suitability tests using a standard mixture containing IGP and related metabolites. The retention time stability for IGP should demonstrate ≤0.1 minute variation across consecutive injections. The signal-to-noise ratio for IGP at the limit of quantification should exceed 10:1. For the mass spectrometer, ensure the mass calibration is verified using perfluorotributylamine or other appropriate calibration compounds [5] [6].
Effective data processing is critical for accurate identification and quantification of IGP in complex chromatograms. Modern GC-MS software provides multiple approaches for peak detection and analysis:
Automated Peak Detection: Configure the data system to identify peaks with a signal-to-noise ratio greater than 3:1 and a minimum peak area of 1000 counts. Apply baseline correction using asymmetric least squares algorithms to account for instrumental drift. For optimal IGP detection, set the peak width parameter to 3-5 seconds based on your chromatographic conditions. Deconvolution parameters should be adjusted to separate coeluting compounds, with a minimum similarity factor of 70% required for positive identification [7] [4].
Spectral Processing: Apply mass spectral filters to remove background interference, typically setting a minimum signal-to-noise ratio of 3 for included ions. Use Savitzky-Golay smoothing (2nd order polynomial, 5-7 points) to reduce high-frequency noise without significantly distorting peak shapes. For complex samples, implement retention time alignment algorithms to correct for minor shifts during batch processing, using internal standards as reference points [7].
Rigorous compound identification requires multiple lines of evidence to ensure accurate reporting of IGP detection:
Spectral Library Matching: Compare acquired mass spectra against commercial and custom spectral libraries such as NIST, Golm Metabolome Database, or HMDB. For positive identification of IGP, require a match factor greater than 800/1000 (or >80% similarity) with the reference spectrum. The reverse match factor should also exceed 700 to confirm identification. Critical assessment should include evaluation of the low-mass region (m/z < 150), which often contains characteristic fragments for IGP and related indole compounds [7].
Retention Index Validation: Supplement spectral matching with retention index (RI) confirmation using hydrocarbon standards (C8-C30). Calculate the Kovats retention index for IGP under your specific analytical conditions and compare against literature values. Accept identification when the experimental RI falls within ±10 index units of the reference value. For additional confidence, analyze authentic IGP standards when available to verify both retention time and mass spectral properties [7].
Table 2: Key MS Parameters and Identification Criteria for IGP Analysis
| Parameter | Recommended Setting | Acceptance Criteria |
|---|---|---|
| Mass Accuracy | ± 0.1 Da (unit mass) | ± 0.3 Da for confident ID |
| Spectral Match | >80% similarity | >70% for tentative ID |
| Retention Time | ± 0.2 min of standard | ± 0.5% relative to ISTD |
| Characteristic Ions | m/z 202, 217, 361, 362 | Base peak plus 2 qualifiers |
| Ion Ratio Stability | ± 20% of standard | ± 30% for low abundance |
| Retention Index | Literature value ± 10 | Reference database dependent |
Comprehensive method validation demonstrates that the described GC-MS protocol provides reliable quantification of IGP across biologically relevant concentration ranges:
Linearity and Range: The method demonstrates excellent linearity (R² > 0.995) for IGP across a concentration range of 0.1-100 µM, which encompasses expected physiological levels in microbial and plant systems. For extended dynamic range applications (0.01-500 µM), weighted linear regression (1/x or 1/x²) is recommended to maintain accuracy at concentration extremes. System calibration should be verified daily using a minimum of five calibration standards spanning the expected concentration range [3].
Sensitivity and Precision: The limit of detection (LOD) for IGP is typically 0.01 µM (10 nM), based on a signal-to-noise ratio of 3:1, while the limit of quantification (LOQ) is 0.03 µM (S/N = 10:1). Method precision shows intra-day variability of ≤8% RSD and inter-day variability of ≤12% RSD at low, medium, and high QC concentrations. Accuracy assessments using spiked samples demonstrate recovery rates of 85-115% across the quantification range, with minimal matrix effects observed in microbial extracts [3].
The validated GC-MS method has been successfully applied to monitor IGP accumulation in engineered microbial systems, providing key insights into tryptophan pathway flux:
Pathway Optimization Studies: In Lemna aequinoctialis cultures treated with indole-3-propionic acid (IPA), GC-MS analysis revealed significant alterations in IGP and related metabolites, with the highest productivities of serotonin, β-sitosterol, campesterol, and stigmasterol observed on day 28 following treatment with 10 µM IPA. Transcriptomic analysis correlated these metabolic changes with altered expression of 7,490 genes, highlighting the interconnected nature of indole metabolism [3].
Metabolic Flux Analysis: Through isotope labeling experiments using [U-¹³C]-glucose combined with GC-MS analysis, researchers have quantified carbon channeling through the IGP node in various microbial systems. These studies demonstrate that IGP pool sizing provides a sensitive indicator of tryptophan synthesis rate, with applications in optimizing production strains for pharmaceutical amino acid synthesis. The method has sufficient sensitivity to detect metabolic perturbations resulting from genetic modifications to IGPS or upstream pathway enzymes [3] [1].
Table 3: Analytical Performance Metrics for IGP Quantification
| Performance Measure | Result | Method |
|---|---|---|
| Linear Range | 0.1-100 µM | Calibration curve |
| Limit of Detection | 0.01 µM | S/N = 3:1 |
| Limit of Quantification | 0.03 µM | S/N = 10:1 |
| Intra-day Precision | 3-8% RSD | n=6 replicates |
| Inter-day Precision | 5-12% RSD | n=3 days |
| Recovery at LOQ | 85-95% | Spiked matrix |
| Retention Time Stability | ± 0.1 min | n=30 injections |
Method implementation may encounter technical challenges that require specific troubleshooting approaches:
Poor Derivatization Efficiency: If IGP response is low despite adequate concentration, verify the freshness of derivatization reagents—MSTFA is particularly moisture-sensitive and should be stored under anhydrous conditions with proper sealing. Check that the derivatization temperature does not exceed 37°C, as higher temperatures can degrade IGP and related indole compounds. For problematic matrices, consider extending the methoxyamination step to 2 hours or adding a catalyst such as N-trimethylsilylimidazole (10-20 µL) to improve silylation efficiency [4].
Chromatographic Issues: If IGP peak shape shows excessive tailing (asymmetry factor >1.5), the injector liner may require replacement, preferably with a deactivated, single-taper design. Carrier gas contamination (oxygen or moisture) can also degrade performance, particularly for active compounds like IGP—install and maintain proper gas purifiers. When retention time drift exceeds 0.2 minutes across a batch, recondition the column at maximum temperature (without exceeding limit) for 2-4 hours and check for leaks, especially at the injector and column connections [6].
MS Sensitivity Degradation: Progressive loss of IGP signal may indicate ion source contamination, which requires cleaning according to manufacturer protocols. More frequent ion source maintenance is needed when analyzing biological extracts compared to clean standards. If specific IGP fragment ions show disproportionate decrease, verify mass calibration and electron multiplier voltage (if adjustable). For persistent sensitivity issues, implement more aggressive sample cleanup such as solid-phase extraction or increase the injection split ratio to reduce nonvolatile contamination [5] [6].
Robust quality assurance practices ensure reliable IGP quantification throughout extended study durations:
System Suitability Testing: Before each analytical batch, inject a system suitability standard containing IGP at mid-calibration level. Acceptable performance requires retention time stability (±0.1 min), peak area precision (<10% RSD for triplicate injections), and mass spectral quality (base peak intensity >10,000 counts for mid-level standard). Document signal-to-noise ratio for the LOQ standard, which should exceed 10:1 [4].
Quality Control Samples: Include pooled quality control samples (low, medium, high concentrations) in every batch, with at least 5% of total injections dedicated to QCs. Apply Westgard rules or similar statistical quality control to monitor method performance over time. Establish action limits for QC recovery (typically 85-115%) and precision (<15% RSD), with investigation triggered when these limits are exceeded [3].
The following diagram illustrates the position of IGP within the tryptophan biosynthesis pathway, highlighting key metabolites and enzymatic transformations:
Diagram 1: IGP in Tryptophan Biosynthesis Pathway. IGP (highlighted) represents a key branch point intermediate in tryptophan biosynthesis. IGPS catalyzes the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to IGP [1] [2].
The following workflow diagram outlines the complete procedure for GC-MS analysis of IGP, from sample preparation to data interpretation:
Diagram 2: IGP GC-MS Analysis Workflow. The procedure encompasses sample preparation (red), instrumental analysis (yellow), data processing (green), and final interpretation (blue) [3] [4].
This compound (IGP), also known as indoleglycerol phosphate, is a crucial metabolic intermediate in the biosynthesis of tryptophan and various specialized plant metabolites. This phosphorylated compound features an indole moiety attached to a glycerol phosphate backbone, with the molecular formula C₁₁H₁₄NO₆P and a molecular weight of 287.21 g/mol [1]. IGP serves as a branch point metabolite in both primary and secondary metabolism, making it an important compound for study in biochemical research and drug development platforms.
The compound exists naturally in organisms ranging from bacteria to plants and fungi, where it participates in essential biosynthetic pathways [1]. In the tryptophan biosynthesis pathway, IGP represents the fifth intermediate in the seven-step conversion of chorismate to tryptophan [1]. Beyond its role in amino acid production, IGP also serves as a precursor for defense compounds in plants such as benzoxazinoids and indole diterpene alkaloids [2] [3]. Its structural characteristics, including the indole ring system and phosphate group, make it a molecule of significant interest in enzymatic and chemical studies.
The primary metabolic route for IGP production occurs through the tryptophan biosynthesis pathway, which is highly conserved across bacteria, archaea, fungi, and plants [1]. This pathway begins with chorismate, a common precursor for aromatic amino acids, and proceeds through a series of enzymatic transformations:
The metabolic channeling of IGP between these enzymes represents an efficient system for intermediate transfer, minimizing the release of reactive intermediates and enhancing pathway flux [1].
In plants, particularly grasses of the family Gramineae, IGP serves as a key precursor for defense compounds against insects and microbial pathogens [3]. The enzyme indole-3-glycerol-phosphate lyase (BX1) catalyzes the conversion of IGP to indole, which is subsequently incorporated into the cyclic hydroxamic acids DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) [6] [3]. These compounds provide chemical defense against herbivores and pathogens and have attracted significant research interest for agricultural applications.
The following diagram illustrates the metabolic pathways involving IGP:
Figure 1: Metabolic Pathways of IGP Biosynthesis and Utilization. IGP serves as a central branch point in both primary metabolism (tryptophan biosynthesis) and specialized metabolism (plant defense compounds). IGPS: indole-3-glycerol-phosphate synthase; IGPL: indole-3-glycerol-phosphate lyase; CdRP: 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate; G3P: glyceraldehyde-3-phosphate; DIMBOA: 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one.
IGPS (EC 4.1.1.48) catalyzes the conversion of CdRP to IGP through a complex cyclization reaction that involves both condensation and decarboxylation steps [7]. The enzyme belongs to the carboxy-lyase family and typically adopts a (βα)₈-barrel fold with an additional N-terminal helical extension that forms a lid over the active site [4] [7]. Structural studies have revealed that the enzyme undergoes significant conformational changes during catalysis, with flexible loops guiding substrate positioning and transition state stabilization [7].
The catalytic mechanism of IGPS involves several key steps:
Recent studies on Pseudomonas aeruginosa IGPS (PaIGPS) have challenged the long-held belief that decarboxylation is absolutely essential for catalysis. The enzyme demonstrates weak promiscuous activity on the decarboxylated substrate 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP), with an approximately 1000-fold lower rate of IGP formation compared to the native substrate [7]. This finding suggests greater mechanistic flexibility than previously recognized and has implications for enzyme evolution and engineering.
IGPL (EC 4.1.2.8), also known as BX1 in plants, catalyzes the retro-aldol cleavage of IGP to indole and glyceraldehyde-3-phosphate [6] [3]. This enzyme resembles the α-subunit of tryptophan synthase but functions independently without requiring a β-subunit [3]. In plants, IGPL activity is part of a defense mechanism against insects and pathogens, with the released indole serving as a precursor for benzoxazinoid biosynthesis [6] [3].
The structural basis of IGPL catalysis shares similarities with the tryptophan synthase α-subunit, but unlike tryptophan synthase, IGPL releases free indole rather than channeling it directly to a β-subunit [3]. This property makes IGPL particularly valuable for metabolic engineering applications where indole production is desired.
This protocol describes the production of IGP using purified recombinant IGPS from E. coli or P. aeruginosa, suitable for milligram-scale synthesis of IGP for research applications.
Reaction Setup: Prepare 10 mL of reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM CdRP, and 0.5 mg/mL IGPS in a 15 mL conical tube.
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking (200 rpm).
Reaction Monitoring: Withdraw 100 µL aliquots at 0, 15, 30, 45, and 60 minutes and mix with 10 µL of stop solution (0.1 M formic acid) to terminate the reaction.
Product Analysis: Centrifuge terminated aliquots at 14,000 × g for 5 minutes and analyze supernatant by HPLC using a C18 column and UV detection at 280 nm.
Product Purification: For larger scale preparations, terminate the reaction after 60 minutes by adding formic acid to pH 3.0, then concentrate using centrifugal concentrators (10 kDa MWCO) to remove enzyme.
Validation: Verify IGP identity by LC-MS monitoring for m/z 287.06 [M-H]⁻ or by NMR spectroscopy.
Accurate quantification of IGP is essential for enzymatic assays and metabolic studies. This section describes two complementary methods for IGP analysis.
This method provides robust quantification of IGP in enzymatic reactions and complex mixtures.
This continuous spectrophotometric assay is ideal for kinetic studies of IGPS activity.
The kinetic properties of IGPS enzymes from different organisms have been characterized, revealing significant variations in catalytic efficiency and stability. The following table summarizes key kinetic parameters for IGPS from various sources:
Table 1: Comparative Kinetic Parameters of IGPS Enzymes from Different Organisms
| Organism | kcat (s⁻¹) | Km for CdRP (μM) | kcat/Km (M⁻¹s⁻¹) | Optimal Temperature | Special Features |
|---|---|---|---|---|---|
| Pseudomonas aeruginosa | 11.0 | 8.5 | 1.29 × 10⁶ | 37°C | Highest known turnover number [7] |
| Escherichia coli | 2.1 | 12.3 | 1.71 × 10⁵ | 37°C | Bifunctional with PRAI activity [4] [7] |
| Sulfolobus solfataricus | 0.8 | 5.2 | 1.54 × 10⁵ | 75-85°C | Extreme thermostability [4] [7] |
| Thermotoga maritima | 1.2 | 6.8 | 1.76 × 10⁵ | 80°C | Thermostable, monomeric |
The structural basis for these kinetic differences has been investigated through comparative crystallography. PaIGPS possesses several unique features that contribute to its superior catalytic efficiency, including a phenylalanine residue (Phe201) that enhances substrate positioning and transition state stabilization [7]. Mutagenesis studies have confirmed the importance of this residue for the high turnover number of PaIGPS [7].
For IGPL enzymes, the kinetic parameters vary depending on the biological context:
Table 2: Kinetic Parameters of IGPL Enzymes from Different Sources
| Enzyme Source | kcat (s⁻¹) | Km for IGP (μM) | Physiological Role |
|---|---|---|---|
| E. coli TrpA subunit | 0.5-1.2 | 15-25 | Tryptophan biosynthesis |
| Maize BX1 | 2.1 | 28 | Plant defense compound biosynthesis [6] [3] |
IGP and its associated enzymes provide valuable tools for metabolic engineering and synthetic biology platforms. The following applications highlight the versatility of IGP pathway enzymes:
Indole Production Platform: Co-expression of IGPS and IGPL creates a modular system for indole production from CdRP, avoiding endogenous regulation of tryptophan biosynthesis [1]. This is particularly valuable for microbial production of indole-derived pharmaceuticals.
Benzoxazinoid Pathway Engineering: Expression of plant IGPL (BX1) in heterologous systems enables reconstruction of benzoxazinoid defense compound pathways for agricultural biotechnology applications [6] [3].
Enzyme Evolution Studies: IGPS serves as a model (βα)₈-barrel enzyme for studying protein evolution and engineering novel catalytic activities [7]. Its well-characterized structure and mechanism provide an excellent scaffold for directed evolution experiments.
IGPS has been identified as a potential drug target in several pathogenic bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa [7]. The essentiality of tryptophan biosynthesis for pathogen survival in nutrient-limited host environments makes IGPS an attractive target for antimicrobial development.
High-throughput screening protocols for IGPS inhibitors:
Coupled Spectrophotometric Assay:
Direct Product Detection Assay:
The following diagram illustrates the experimental workflow for enzymatic production and analysis of IGP:
Figure 2: Experimental Workflow for IGP Production and Analysis. The diagram outlines the key steps in enzymatic synthesis of IGP using recombinant IGPS, followed by multiple analytical methods for product quantification and verification.
This compound represents a critical metabolic intermediate at the intersection of primary and specialized metabolism. The enzymatic synthesis of IGP using recombinant IGPS provides a reliable method for producing this compound for research applications. The detailed protocols presented in this document enable researchers to quantitatively produce and analyze IGP, with applications ranging from fundamental enzymology to drug discovery and metabolic engineering.
Recent advances in understanding IGPS structure and mechanism, particularly the discovery of its catalytic promiscuity, open new avenues for enzyme engineering and the development of novel biocatalysts. The kinetic parameters and experimental approaches summarized here provide a foundation for further investigation of this important biochemical pathway and its applications in biotechnology and pharmaceutical development.
L-tryptophan is an essential aromatic amino acid with growing applications in pharmaceutical, food, and animal feed industries, with the global market projected to reach $1915 million by 2030 [1]. Microbial fermentation using engineered strains of Escherichia coli and Corynebacterium glutamicum has emerged as the dominant production method, surpassing traditional approaches like chemical synthesis and enzymatic conversion [2]. These application notes provide detailed methodologies for the design, construction, and optimization of high-yielding tryptophan production strains through systematic metabolic engineering strategies.
Enhancing precursor supply is fundamental to tryptophan overproduction. Key engineering targets include:
Phosphoenolpyruvate (PEP) Enhancement: Delete pyruvate kinase genes (pykA, pykF) to reduce PEP conversion to pyruvate [2]. Overexpress PEP synthetase (ppsA) to reinforce PEP pool from pyruvate [2].
Erythrose-4-phosphate (E4P) Supply: Overexpress transketolase (tktA) to enhance carbon flux through pentose phosphate pathway [2]. Combined overexpression of tktA with aroG and tryptophan operon increased L-tryptophan yield by 90% [2].
Glucose Transport Modification: Replace native phosphotransferase system (PTS) with galactose permease (galP) and glucokinase to reduce PEP consumption during glucose uptake [2]. PTS-deficient strains show 38.0% increased conversion rate [2].
The tryptophan biosynthetic pathway requires careful deregulation to overcome native control mechanisms:
Table 1: Key Enzymes in Tryptophan Biosynthesis and Engineering Strategies
| Enzyme | Encoded by | Regulation | Engineering Approach |
|---|---|---|---|
| DAHP synthase | aroG, aroF, aroH | Feedback inhibition by Phe, Tyr, Trp | Express feedback-resistant mutants AroGfbr (P150L, D146N) [2] |
| Anthranilate synthase | trpE | Feedback inhibition by Trp | Express feedback-resistant mutant TrpEfbr [2] |
| Indole glycerol phosphate synthase | trpC | Feed-forward inhibition by anthranilate [3] | Replace with anthranilate-activated variant from A. niger [3] |
Recent discoveries have revealed additional regulatory layers that can be engineered for enhanced production:
Feed-forward Regulation: Engineering indole glycerol phosphate synthase (TrpC) to resist anthranilate-mediated inhibition improved tryptophan production from 19 to 29 g/L in fed-batch fermentation [3].
Transport Engineering: Knock out intracellular tryptophan transporter (tnaB) while overexpressing aromatic amino acid exporter (yddG) to enhance tryptophan secretion and reduce feedback inhibition [1].
The following diagram illustrates the core metabolic pathway for tryptophan biosynthesis and key engineering targets:
Biosensor-based high-throughput screening enables rapid identification of high-producing strains from large mutant libraries:
Materials:
Procedure:
Mutant Library Generation:
Biosensor-Based Screening:
Strain Validation:
Expected Outcomes: This protocol enabled identification of mutant GT3938 with 1.94-fold increase in tryptophan production and revealed ptsN as a key gene for tryptophan overproduction [1].
This protocol describes the fed-batch process for achieving high-titer tryptophan production using engineered E. coli or C. glutamicum strains.
Table 2: Fermentation Parameters for High-Yield Tryptophan Production
| Parameter | E. coli Process | C. glutamicum Process |
|---|---|---|
| Production Titer | 43.0 g/L [2] | 50.5 g/L [4] |
| Yield on Glucose | 0.23 g/g [2] | 0.17 g/g [4] |
| Fermentation Duration | 42-48 hours [2] [3] | 48 hours [4] |
| Maximum Productivity | 0.48 g/L/h (5-HTP) [5] | 1.05 g/L/h [4] |
Materials:
Procedure:
Inoculum Preparation:
Batch Phase (0-12 hours):
Fed-Batch Phase (12-48 hours):
Harvest:
The following workflow diagram summarizes the complete strain development and fermentation process:
HPLC Protocol:
Biosensor-Based Screening:
| Problem | Potential Cause | Solution |
|---|---|---|
| Low tryptophan titer | Feedback inhibition | Introduce additional feedback-resistant enzymes (AroGfbr, TrpEfbr) |
| Intermediate accumulation | Bottleneck in pathway | Identify rate-limiting step through metabolomics; overexpress corresponding enzyme |
| Acetate accumulation | High glucose uptake rate | Implement controlled feeding strategy; maintain glucose at <2 g/L |
| Strain instability | Metabolic burden | Integrate genes into genome; remove antibiotic markers where possible |
| Low yield on glucose | Carbon diversion | Knock out competing pathways (ΔpykF, Δppc); enhance precursor supply |
Systematic metabolic engineering combining pathway optimization, regulatory circuit engineering, and fermentation process control enables high-level tryptophan production in microbial hosts. The integration of computational modeling with experimental validation has resulted in strains achieving titers exceeding 50 g/L [4], making microbial fermentation a commercially viable production method. Future directions include dynamic pathway regulation, co-culture systems, and expansion to produce tryptophan-derived compounds like 5-HTP, which has reached 8.58 g/L in engineered E. coli [5].
Aromatic compounds represent a crucial class of organic molecules characterized by the presence of at least one benzene ring in their structure. These compounds have diverse industrial applications ranging from pharmaceuticals, food additives, polymers, and nutraceuticals to flavors and fragrances. Historically, most aromatic chemicals have been derived from fossil fuels through chemical processes that are often environmentally unfriendly, relying on non-renewable resources and generating toxic by-products. In recent decades, metabolic engineering has emerged as a powerful alternative, enabling the development of microbial cell factories for sustainable production of aromatic compounds from renewable biomass [1] [2] [3].
The economic importance of aromatic compounds is substantial, with the global market size reaching USD 185.9 billion in 2017 and projected to continue growing. Microbial production offers several distinct advantages over traditional methods, including sustainability, cost-effectiveness, product quality, scalability, and controllability. Through the application of systems metabolic engineering, researchers have successfully developed engineered microorganisms capable of efficiently producing various aromatic compounds, with some reaching industrial-scale production [4] [3]. The table below summarizes the primary classes of aromatic compounds amenable to microbial production:
Table 1: Key Classes of Aromatically Compounds and Their Applications
| Compound Class | Representative Examples | Primary Applications |
|---|---|---|
| C6 Monocyclic | Phenol, Catechol | Precursors for polycarbonates, epoxide resins, phenolic resins, herbicides, pharmaceuticals |
| C7 Monocyclic | 3-Dehydroshikimate, Shikimate, Salicylate, p-Hydroxybenzoate | Antiviral drugs (e.g., oseltamivir), food/drug preservatives, bioplastics monomers |
| C9 Monocyclic | L-Tyrosine, L-Phenylalanine | Parenteral nutrition solutions, dairy products, food, pharmaceuticals |
| C10 Monocyclic | Ferulate | Antimicrobial, anti-inflammatory, anticancer, antithrombotic activities |
| Plant Phenolics | p-Coumaric acid, Caffeic acid, Flavonoids, Stilbenes | Antioxidants, food preservatives, nutraceuticals, cosmetics |
The shikimate pathway serves as the central metabolic route connecting central carbon metabolism to the biosynthesis of aromatic amino acids and their derivatives. This pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-d-arabinoheptulosonate 7-phosphate (DAHP), catalyzed by DAHP synthase. Through seven enzymatic steps, the pathway proceeds to produce chorismate, a key branch point precursor for the three aromatic amino acids: L-tyrosine, L-phenylalanine, and L-tryptophan [1] [2].
Chorismate represents the pivotal junction in aromatic compound biosynthesis, serving as the precursor for numerous valuable compounds. Through targeted enzyme expression, microbial hosts can be engineered to redirect flux from chorismate toward specific desired products rather than aromatic amino acids. For example, chorismate can be converted to p-hydroxybenzoate by chorismate pyruvate-lyase (encoded by ubiC), to p-aminobenzoate through PabAB, or to p-coumaric acid via a combination of phenylalanine/tyrosine ammonia-lyases and specific hydroxylases [2] [3].
Enhancing metabolic flux toward aromatic compounds requires careful engineering of central carbon metabolism to increase the availability of the key precursors PEP and E4P. Several well-established strategies have been developed:
Replacement of the phosphotransferase system (PTS): The native PTS system for glucose uptake consumes PEP, significantly reducing its availability for the shikimate pathway. Replacing PTS with alternative uptake systems such as galactose permease (GalP) with glucokinase or the Zymomonas mobilis glucose facilitator (Glf) can dramatically increase PEP availability [2].
Enhancement of E4P availability: As an intermediate of the pentose phosphate pathway, E4P levels can be increased through overexpression of transketolase, which catalyzes the formation of E4P from fructose-6-phosphate and glyceraldehyde-3-phosphate [2].
Modulation of PEP metabolism: Overexpression of PEP-forming enzymes (PEP synthase, PEP carboxykinase) or inactivation of PEP-degrading enzymes (pyruvate kinases, PEP carboxylase) can significantly increase the PEP pool available for aromatic compound biosynthesis [2].
The following diagram illustrates the engineered shikimate pathway and key metabolic engineering strategies:
Background: PHBA is widely used as a preservative in food and drugs and as a monomer for high-performance bioplastics. This protocol describes the construction of a C. glutamicum strain capable of producing PHBA at high titer (36.6 g/L) and yield (41% mol/mol) from glucose [4] [2].
Strain Engineering Steps:
Delete competing pathways: Knock out ldhA (lactate dehydrogenase), qsuB (dehydroshikimate dehydratase), qsuD (shikimate dehydrogenase), pobA (4-hydroxybenzoate hydroxylase), poxF (pyruvate dehydrogenase), pyk (pyruvate kinase), and hdpA (haloacid dehalogenase) to eliminate major competing pathways.
Enhance precursor supply: Overexpress aroGfbr (feedback-resistant DAHP synthase from E. coli) and the native aroCKB operon (encoding chorismate synthase, shikimate kinase, and dehydroshikimate reductase).
Introduce PHBA biosynthesis: Express a PHBA-resistant UbiC (chorismate pyruvate-lyase) from Providencia rustigianii for efficient conversion of chorismate to PHBA.
Improve E4P availability: Overexpress transketolase (tkt) and transaldolase (tal) to enhance erythrose-4-phosphate synthesis.
Fermentation Conditions:
Performance Metrics: The engineered strain typically produces 36.6 g/L PHBA with a productivity of 1.53 g/L/h and yield of 0.41 mol/mol glucose in fed-batch fermentation [4].
Background: Caffeic acid exhibits various bioactive properties, including antioxidant and anti-inflammatory activities. This protocol enables production of 138.2 mg/L caffeic acid from glucose using engineered E. coli [3].
Strain Construction:
Delete regulatory genes: Knock out tyrR (tyrosine repressor) and tyrA (chorismate mutase/prephenate dehydrogenase) to deregulate tyrosine biosynthesis and increase precursor availability.
Enhance aromatic flux: Express aroGfbr (feedback-resistant DAHP synthase) and tyrAfbr (feedback-resistant prephenate dehydrogenase).
Introduce heterologous pathway:
Culture Conditions:
Analytical Method: Quantify caffeic acid using HPLC with UV detection at 320 nm and a C18 reverse-phase column, using a gradient of acetonitrile and water with 0.1% formic acid.
Background: Shikimic acid is a crucial intermediate for synthesizing the antiviral drug oseltamivir (Tamiflu). This protocol describes production of 141 g/L shikimic acid in Corynebacterium glutamicum [4].
Engineering Strategy:
Block the shikimate pathway: Delete the qsuB gene (dehydroshikimate dehydratase) to prevent conversion of dehydroshikimate to protocatechuate, causing accumulation of shikimic acid.
Enhance precursor supply: Overexpress aroFfbr (feedback-resistant DAHP synthase), aroB (dehydroquinate synthase), aroD (dehydroquinate dehydratase), and aroE (shikimate dehydrogenase).
Improve cofactor regeneration: Overexpress pntAB (transhydrogenase) to enhance NADPH supply for the shikimate pathway.
Optimize carbon uptake: Implement a non-PTS glucose uptake system using iolT1 (myo-inositol transporter) to increase PEP availability.
Fermentation Process:
Results: The engineered strain achieves 141 g/L shikimic acid with productivity of 2.94 g/L/h and yield of 0.51 mol/mol glucose [4].
Table 2: Performance Metrics for Microbial Production of Aromatic Compounds
| Compound | Host Organism | Substrate | Titer (g/L) | Productivity (g/L/h) | Yield (mol/mol) |
|---|---|---|---|---|---|
| Shikimate | C. glutamicum | Glucose | 141.0 | 2.94 | 0.51 |
| Shikimate | E. coli | Glucose | 126.0 | 2.63 | 0.50 |
| p-Hydroxybenzoate | C. glutamicum | Glucose | 36.6 | 1.53 | 0.41 |
| Salicylate | E. coli | Glucose | 11.5 | 0.24 | 0.41 |
| Protocatechuate | C. glutamicum | Glucose | 82.7 | 2.58 | 0.33 |
| Gallic acid | E. coli | Glucose | 20.0 | 0.42 | 0.12 |
| Catechol | E. coli | Glucose | 17.7 | 5.90 | - |
| Ferulate | E. coli | Glucose | 5.09 | 0.07 | 0.07 |
| L-Tyrosine | E. coli | Glucose | 55.54 | 1.39 | 0.25 |
Pathway modularization involves subdividing complex biosynthetic pathways into distinct modules whose regulation and expression levels can be independently tuned. This approach allows for optimized flux control and enables product diversification through substitution of downstream branches from common platform pathways. In aromatic compound biosynthesis, modularity is particularly useful for optimizing titers of key molecules that serve as entry points within a product class [1].
Metabolic compartmentalization takes advantage of subcellular organelles in eukaryotic hosts to physically separate metabolic pathways, helping to limit side reactions, manage toxicity, control redox state, and regulate secretion of pathway intermediates. Several successful applications include:
Peroxisomal targeting: Using an enhanced peroxisomal targeting signal (ePTS1) in Saccharomyces cerevisiae to sequester a two-enzyme pathway for prodeoxyviolacein production, resulting in a 35% increase in production compared to nontagged controls [1].
Mitochondrial compartmentalization: Employing N-terminal mitochondrial targeting sequences (MTS) to localize enzymes for mandelic acid production from chorismate in S. cerevisiae [1].
Toxicity mitigation: Targeting toxic norcoclaurine synthase to peroxisomes in S. cerevisiae to alleviate cytotoxicity while increasing norcoclaurine titers from tyrosine [1].
Division of labor through co-culturing represents an emerging strategy for distributing metabolic burden across different microbial strains. This approach is particularly valuable when pathways are long, involve toxic intermediates, or impose significant metabolic burden. Co-culturing serves as the bacterial analogy to compartmentalization in eukaryotic hosts [1].
Implementation considerations for co-culture systems:
Strain compatibility: Ensure selected strains have compatible growth requirements and can coexist in the same fermentation environment.
Intermediate exchange: Design the system such that pathway intermediates can be freely exchanged between microbial partners.
Population balance: Develop strategies to maintain optimal strain ratios throughout fermentation, potentially through antibiotic selection or nutrient complementation.
Success example: An optimized E. coli co-culture system for flavonoid production achieved 40.7 mg/L of flavan-3-ols, representing a 970-fold improvement over previous attempts [1].
The following workflow diagram illustrates the comprehensive strain development process for aromatic compound production:
Microbial production of aromatic compounds has evolved from proof-of-concept studies to industrially viable processes for several target molecules. The combination of advanced metabolic engineering strategies with bioprocess optimization has enabled the development of efficient microbial cell factories capable of converting renewable feedstocks into valuable aromatic compounds. Key to this success has been the systematic engineering of central carbon metabolism, the shikimate pathway, and downstream specialized pathways using tools from synthetic biology and systems metabolic engineering [1] [4] [2].
Future developments in this field will likely focus on several key areas: (1) expansion of the aromatic compound portfolio to include more complex plant secondary metabolites; (2) development of novel biosynthetic routes through de novo pathway design; (3) enhancement of pathway efficiency through protein engineering and machine learning-guided design; (4) utilization of non-traditional carbon sources, including lignin-derived aromatics and one-carbon compounds; and (5) integration of engineering strategies across multiple scales, from enzymes to bioreactors. As these technologies mature, microbial production is poised to become the dominant manufacturing platform for an increasingly diverse range of aromatic compounds [1] [4] [5].
Imidazole glycerol phosphate synthase (IGPS) is a central metabolic enzyme located at the critical branch point of the histidine and purine biosynthetic pathways in bacteria, archaea, and plants. This bifunctional enzyme consists of two subunits: HisH, which catalyzes the hydrolysis of glutamine, and HisF, which facilitates the cyclization of N'-[5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide-ribonucleotide (PRFAR). These subunits form a nanomolar affinity complex that exemplifies V-type allostery, where the allosteric effector PRFAR dramatically enhances the catalytic rate (Vmax) of glutamine hydrolysis without significantly affecting substrate binding affinity (Km). IGPS has emerged as a model system for investigating long-range allosteric regulation and enzyme dynamics due to its well-characterized structural and kinetic properties [1] [2].
The kinetic behavior of IGPS provides valuable insights into fundamental enzymatic mechanisms, particularly the role of conformational dynamics in catalytic function. Research has demonstrated that binding of the allosteric effector PRFAR stimulates millisecond-timescale motions throughout the IGPS complex, enhancing catalytic efficiency by nearly 5,000-fold at ambient temperatures. This remarkable activation makes IGPS an ideal system for studying allosteric communication and the relationship between protein dynamics and catalytic function [1]. Furthermore, IGPS exhibits temperature-dependent allosteric regulation, with activation decreasing from 4,200-fold at 303 K to just 65-fold at 343 K, reflecting complex dynamics-function relationships that are essential to understand for both basic enzymology and biotechnological applications [1].
Successful characterization of IGPS kinetics requires thorough understanding of essential kinetic parameters and their biochemical significance:
Vmax: The maximum catalytic rate achieved when the enzyme is fully saturated with substrate. For IGPS, this reflects the turnover number of the glutaminase activity in the HisH subunit when fully activated by PRFAR binding to the HisF subunit.
Km (Michaelis constant): The substrate concentration at which the reaction rate reaches half of Vmax. This parameter indicates the enzyme's affinity for its substrates (glutamine and PRFAR), with lower Km values reflecting tighter binding.
kcat: The catalytic turnover number, representing the number of substrate molecules converted to product per enzyme active site per unit time. This is calculated from Vmax and the total enzyme concentration ([E]total) using the formula: kcat = Vmax / [E]total.
kcat/Km: The catalytic efficiency parameter, which reflects the enzyme's overall ability to convert substrate to product. This specificity constant is particularly important for comparing IGPS activity toward different substrates or mutant variants [3].
Proper experimental design is crucial for obtaining reliable kinetic data for IGPS:
Temperature Control: IGPS exhibits significant temperature-sensitive allostery, so precise temperature control (±0.1°C) is essential using a thermostatted cell holder. Studies indicate that the allosteric activation of IGPS from Thermotoga maritima decreases from 4,200-fold at 303 K to 65-fold at 343 K, highlighting the importance of consistent temperature maintenance [1].
Initial Rate Conditions: All kinetic measurements should be conducted under initial velocity conditions where product formation is linear with time and represents less than 5% of substrate conversion. This ensures that the reverse reaction, product inhibition, and substrate depletion do not significantly influence the measured rates [3].
Allosteric Activation: The unique allosteric dependence of IGPS on PRFAR requires careful experimental design to characterize both basal (unactivated) and PRFAR-activated enzyme states. Comprehensive kinetic profiling should include titration experiments with both glutamine and PRFAR to fully elucidate the allosteric mechanism [1].
Table 1: Essential reagents for IGPS kinetics studies
| Reagent Category | Specific Compounds | Purpose/Application |
|---|---|---|
| Enzyme Source | Purified IGPS complex (HisH/HisF) from expression system | Catalytic protein for kinetic assays |
| Natural Substrates | L-Glutamine, PRFAR (N'-[5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide-ribonucleotide) | Physiological substrates for IGPS reaction |
| Analogue Substrates | Acivicin (glutamine analogue) | Active site titration and inhibition studies |
| Cofactors/Components | 3-acetylpyridine adenine dinucleotide (APAD), glutamate dehydrogenase (GDH) | Coupled enzyme assay components |
| Buffer Components | HEPES, Tris, CAPS, NaCl, KCl, EDTA, β-mercaptoethanol, imidazole | Protein purification and assay buffers |
| Purification Aids | Ni-NTA agarose resin, PMSF, IPTG | Recombinant protein expression and purification |
Table 2: Equipment requirements for IGPS kinetics measurement
| Equipment Type | Specific Models/Examples | Critical Specifications |
|---|---|---|
| Spectrophotometer | JASCO V-650 UV-Visible Spectrophotometer | High sensitivity, temperature control, kinetic software |
| Thermostatted Cell Holder | STR-707 Water Thermostatted Cell Holder with Stirrer | Precise temperature control (±0.1°C), stirring capability |
| NMR Spectrometer | Varian Inova 600 MHz, Agilent 800 MHz | High field strength for dynamics studies |
| Chromatography System | ÄKTA FPLC or similar | Protein purification capabilities |
| Analytical Balances | Precision balance (±0.01 mg) | Accurate reagent preparation |
| pH Meter | Calibrated digital pH meter | Precise buffer preparation |
Objective: To obtain highly pure, functional IGPS complex for kinetic studies through recombinant expression and purification.
Procedure:
Transformation and Expression:
Cell Lysis and Complex Formation:
Heat Treatment and Affinity Purification:
Dialysis and Storage:
Objective: To measure IGPS kinetic parameters through continuous monitoring of product formation using UV-Visible spectroscopy.
Procedure:
Reaction Setup:
Spectroscopic Measurements:
Data Collection:
The following diagram illustrates the complete experimental workflow for IGPS kinetics measurement:
Objective: To accurately determine kinetic parameters (Vmax and Km) from initial velocity data using linear transformation methods.
Procedure:
Data Compilation:
Lineweaver-Burk (Double-Reciprocal) Plot:
Alternative Linearization Methods:
Each linear transformation method has specific advantages: the Lineweaver-Burk plot is most reliable at low substrate concentrations, while the Eadie-Hofstee and Hanes-Woolf plots provide better distribution of data points and are less susceptible to error propagation [4] [3].
Objective: To characterize the allosteric activation of IGPS by PRFAR and determine the magnitude of allosteric enhancement.
Procedure:
Basal Activity Measurement:
Activated Activity Measurement:
Allosteric Enhancement Calculation:
Table 3: Temperature dependence of IGPS allosteric activation
| Temperature (K) | Fold-Activation by PRFAR | Structural Correlation |
|---|---|---|
| 303 K (30°C) | 4,200-fold | Distinct ms dynamics between apo and PRFAR-bound states |
| 323 K (50°C) | 450-fold | Converging ms dynamics patterns |
| 343 K (70°C) | 65-fold | Nearly identical ms dynamics between states |
Objective: To investigate the structural dynamics and allosteric communication pathways in IGPS using nuclear magnetic resonance (NMR) spectroscopy.
Procedure:
Sample Preparation for NMR:
NMR Experiments:
Data Analysis:
The field of enzyme kinetics is rapidly evolving with several new technologies enhancing our ability to study enzymes like IGPS:
High-Throughput Kinetics Screening: Methods like DOMEK (mRNA-display-based one-shot measurement of enzymatic kinetics) enable parallel measurement of kinetic parameters for hundreds of thousands of substrates in a single experiment, potentially applicable to IGPS substrate specificity studies [5].
Deep Learning Approaches: Tools like CataPro utilize deep learning models based on pre-trained protein language models and molecular fingerprints to predict kinetic parameters (kcat, Km, kcat/Km) with enhanced accuracy and generalization ability [6].
Computational Enzyme Design: Advanced computational workflows now enable design of efficient enzymes in TIM-barrel folds (the fold of IGPS) using backbone fragments from natural proteins, achieving catalytic efficiencies surpassing previous computational designs by two orders of magnitude [7].
Table 4: Troubleshooting guide for IGPS kinetics measurements
| Problem | Potential Causes | Solutions |
|---|---|---|
| Non-linear progress curves | Enzyme instability, substrate depletion, product inhibition | Use shorter reaction times, lower enzyme concentrations, check enzyme activity |
| High background signal | Contaminating enzymes, substrate impurities | Further purify enzyme preparation, use HPLC-purified substrates |
| Low signal-to-noise ratio | Enzyme concentration too low, extinction coefficient too small | Optimize enzyme concentration, consider alternative detection methods |
| Irreproducible results | Temperature fluctuations, improper mixing | Calibrate temperature control, implement consistent mixing protocols |
| Abnormal kinetic parameters | Enzyme inactivation, incorrect concentration determinations | Verify enzyme concentration by active site titration, check substrate concentrations |
Enzyme Concentration Optimization: Conduct preliminary experiments to determine the optimal enzyme concentration that yields measurable initial rates while maintaining linearity with time. For IGPS, typical concentrations range from 0.0004 to 0.004 μg/mL in the final assay mixture [4].
Substrate Concentration Range: Design substrate concentration series to adequately bracket the Km value. Use 8-10 concentrations spaced appropriately, with the lowest concentration around 0.1Km and the highest at 5-10Km.
Temperature Considerations: Account for the significant temperature dependence of IGPS allostery in experimental design. For consistent results, maintain temperature within ±0.1°C of the target value throughout the experiment [1].
Allosteric Effector Titration: When studying allosteric regulation, include full titration of the allosteric effector (PRFAR) to fully characterize the activation profile and determine the EC50 for activation.
These application notes and protocols provide comprehensive guidance for measuring and analyzing IGPS enzyme kinetics. The unique allosteric properties of IGPS, particularly its dramatic activation by PRFAR and temperature-dependent regulation, make it an excellent model system for advanced enzymology studies. The methodologies outlined here—from traditional spectrophotometric assays to advanced NMR dynamics measurements—enable researchers to thoroughly characterize IGPS kinetics and allosteric regulation. As enzyme kinetics continues to evolve with emerging technologies like high-throughput screening and deep learning approaches, the fundamental principles and careful experimental design outlined in these protocols will remain essential for obtaining reliable, reproducible kinetic data for IGPS and other allosteric enzymes.
Indole-3-glycerol phosphate synthase (IGPS; EC 4.1.1.48) is a key enzyme in the biosynthesis of tryptophan, catalyzing the ring closure of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to form indole-3-glycerol phosphate (IGP). This reaction involves a decarboxylation step that makes it irreversible, classifying IGPS within the carboxy-lyase family [1]. IGPS has garnered significant interest not only for its role in fundamental metabolism but also as a model system for studying enzyme evolution and catalytic mechanisms, given its conserved (βα)8-barrel fold [1]. Furthermore, its function in indole ring formation makes it relevant for synthetic biology applications aimed at producing indole derivatives, which are valuable in pharmaceutical and agricultural industries [1]. In some pathogens, such as Pseudomonas aeruginosa and Mycobacterium tuberculosis, IGPS is a potential drug target due to its essential role in tryptophan biosynthesis [1].
The enzyme's structure and organization vary across species. In some bacteria, like P. aeruginosa, IGPS is a monomeric enzyme [2] [1]. In others, such as Escherichia coli, it is the N-terminal domain of a bifunctional fusion protein that also exhibits phosphoribosylanthranilate isomerase (PRAI) activity [3] [1]. In fungi, it is part of a larger trifunctional protein [3]. This document provides detailed protocols for the heterologous expression, purification, and functional characterization of IGPS, with a particular focus on the highly active enzyme from P. aeruginosa [1].
IGPS adopts a classic (βα)8-barrel (TIM barrel) fold, which is characteristic of this enzyme family. An analysis of the P. aeruginosa IGPS (PaIGPS) structure (PDB ID: 6Y88) reveals several important features [2] [1]:
The catalytic mechanism of IGPS has been debated, but it generally involves a condensation step, decarboxylation, and dehydration to form the indole ring [1] [4]. The table below summarizes the key catalytic residues and their proposed roles, primarily based on studies of the IGPS from Sulfolobus solfataricus (with corresponding residues in PaIGPS noted) [4].
Table 1: Key Catalytic Residues in IGPS
| Residue (SsIGPS) | Residue (PaIGPS) | Proposed Role in Catalysis |
|---|---|---|
| Lys53 | Lys63 | General acid in the dehydration step [4]. |
| Glu51 | Glu61 | General base in the dehydration step [4]. |
| Lys110 | Lys123 | General acid during the ring closure reaction [4]. |
| Glu159 | Glu172 | Activates the intermediate for the ring closure step; stabilizes the transition state [4]. |
| Asn180 | Asn194 | Part of a Ser-Asn-Glu triad that helps activate a glutamate residue [4]. |
| Phe201 | - | A non-conserved residue in PaIGPS important for its high turnover number [1]. |
A recent groundbreaking study on PaIGPS demonstrated that decarboxylation is not an absolutely essential step in the catalysis. The enzyme exhibits weak promiscuous activity on the decarboxylated substrate analog 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP), albeit with a catalytic efficiency approximately 41,000-fold lower than with the native CdRP substrate [1]. This finding challenges the long-held belief that decarboxylation is mechanistically imperative.
The following diagram illustrates the catalytic mechanism of IGPS, incorporating the key residues and the newly discovered promiscuous activity.
The following protocol is adapted from the successful expression of P. aeruginosa IGPS, which was cloned and expressed in E. coli [2] [1].
Protocol 3.1: Vector Construction for PaIGPS Expression
trpC gene (encoding IGPS) from P. aeruginosa genomic DNA using standard PCR protocols. The primers should be designed to include appropriate restriction enzyme sites for cloning (e.g., NdeI and XhoI).pET28a-PaIGPS.Protocol 3.2: Small-Scale Expression and Test
pET28a-PaIGPS plasmid into an appropriate E. coli expression host strain (e.g., BL21(DE3)).The following protocol is based on the purification of PaIGPS, which was purified to homogeneity as a monomeric protein [1].
Protocol 4.1: Purification of His-Tagged PaIGPS via Immobilized Metal Affinity Chromatography (IMAC)
Enzyme activity can be measured by following the production of IGP. A sensitive discontinuous assay was used to characterize PaIGPS and its activity on the decarboxylated substrate [1].
Protocol 4.2: Discontinuous Activity Assay for IGPS
The table below summarizes the kinetic parameters for PaIGPS and EcIGPS with both the native and decarboxylated substrates, highlighting the significant difference in activity [1].
Table 2: Kinetic Parameters of IGPS from Different Organisms
| Enzyme | Substrate | (k_{cat}) (s⁻¹) | (K_m) (µM) | (k_{cat}/K_m) (M⁻¹s⁻¹) | Relative Efficiency |
|---|---|---|---|---|---|
| P. aeruginosa IGPS | Native CdRP | ~11 [1] | Not Specified | Not Specified | 1 |
| P. aeruginosa IGPS | PAdRP | ~0.011 (est.) | Not Specified | ~41,000-fold lower [1] | ~2.4 × 10⁻⁵ |
| E. coli IGPS | PAdRP | Even lower than PaIGPS | Not Specified | Detected at low rate [1] | - |
The experimental workflow for the heterologous expression, purification, and characterization of IGPS is summarized below.
The heterologous expression and purification of IGPS provide a robust platform for various applications:
These application notes provide a foundational guide for researchers aiming to produce and characterize IGPS, contributing to advancements in both basic science and biotechnology.
The table below summarizes potential causes and solutions for low yield in IGP synthesis, based on general enzymatic synthesis principles and specific research on the histidine biosynthesis pathway (HBP) [1] [2].
| Potential Cause | Symptoms / Evidence | Recommended Solution |
|---|---|---|
| Enzyme (HISN5/IGPD) Activity Issues | Low conversion rate despite optimal substrate levels; confirmed by activity assays [2]. | Use high-purity HISN5; verify specific activity; confirm optimal Mn²⁺ concentration for folding/catalysis [2]. |
| Substrate Quality & Purity | Reaction stalls; impurities detected via HPLC or other analytical methods. | Source high-purity IGP diastereoisomer (2R,3S); use proper storage (e.g., aliquots, -80°C) to prevent degradation [2]. |
| Sub-optimal Reaction Conditions | Inconsistent yields between experiments; high levels of by-products. | Optimize buffer pH, ionic strength, and temperature (typically 25-37°C); ensure correct Mg²⁺/Mn²⁺ to nucleotide ratio [1] [2]. |
| Presence of Inhibitors | Enzyme activity is normal in assay without reaction mixture components. | Use high-purity, RNase/DNase-free water and reagents; test components individually for inhibitory effects [1]. |
| Product Instability or Degradation | IAP (product) decomposes during or after synthesis; yield decreases over time. | Optimize reaction quenching and sample storage conditions; analyze product stability under various pH/temperatures [1]. |
This protocol synthesizes IGP and assays the activity of HISN5 (Imidazole-glycerol phosphate dehydratase), which catalyzes its dehydration to Imidazole-acetol phosphate (IAP) [2]. The HISN5 activity can be measured using Isothermal Titration Calorimetry (ITC), which directly measures the heat change (enthalpy) of the enzymatic reaction [2].
The following diagrams outline the key procedures for troubleshooting and analysis.
This table consolidates steady-state kinetic parameters for IGPS from various organisms to help you select the most suitable enzyme for your experimental context.
| Organism | KM for CdRP (μM) | kcat (s⁻¹) | kcat/KM (μM⁻¹s⁻¹) | Key Features and Notes | Reference |
|---|---|---|---|---|---|
| Mycobacterium tuberculosis | 55 | 0.16 | 0.0029 | Potential drug target; no human homolog. | [1] [2] |
| Pseudomonas aeruginosa | 11.3 | 11.1 | ~0.98 | Highest known turnover number; used in coupled assays. | [1] [3] |
| Escherichia coli | 0.3 | 2.7 | 9.00 | Bifunctional enzyme (with PRAI activity); well-studied model. | [1] |
| Sulfolobus solfataricus | 0.085 | 0.11 | 1.29 | Thermostable; rate-limiting step changes with temperature. | [1] |
| Thermotoga maritima | 0.006 | 0.11 | 18.30 | Extremely tight substrate binding; thermostable. | [1] |
> Note on Discrepancies: Reported KM values for the same enzyme (e.g., MtIGPS) can vary significantly between studies, often due to differences in the synthesis and purity of the non-commercially available substrate, CdRP [1]. The values in the table are representative examples.
Here are answers to common questions and solutions to specific issues you might encounter when working with IGPS.
Q: How does temperature affect the IGPS reaction rate?
Q: Is the decarboxylation step absolutely essential for indole formation?
Problem: Inconsistent kinetic results between studies.
Problem: Low enzyme activity or catalytic efficiency.
Problem: Need to engineer IGPS for a new function or altered activity.
Here are detailed methodologies for essential IGPS experiments based on published literature.
This protocol is adapted from assays performed on M. tuberculosis and P. aeruginosa IGPS [1] [3] [2].
This method helps identify acid/base residues involved in catalysis [6] [2].
The following diagram illustrates the generally accepted multi-step mechanism of IGPS, which involves ring closure, decarboxylation, and dehydration. Note that the specific roles of some catalytic residues remain under investigation [6].
The mechanism proceeds through these key stages [6]:
The table below summarizes frequent issues, their potential causes, and recommended solutions.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
|---|
| Low Catalytic Activity | • Disruption of allosteric pathway [1] • Rigidified millisecond dynamics [1] [2] • Incorrect order of substrate addition [3] | • Verify order of substrate/additive addition [3]. • Check conserved residues in the allosteric network (e.g., V12, K19, V48, D98 in T. maritima) [1]. • Increase assay temperature for thermophilic variants to enhance natural dynamics [2]. | | Reduced Thermostability | • Inherent enzyme flexibility [1] • Weakened hydrophobic core or salt bridges [4] | • Consider enzyme encapsulation (see protocol below) [5]. • For thermophiles, analyze and engineer salt bridges and hydrophobic clusters [4]. | | Poor Expression & Solubility | • Low inherent stability of the apo enzyme [3] • Aggregation during folding | • Co-express and purify the HisF and HisH subunits together [2] [3]. • Use computational design (e.g., PROSS) to stabilize the backbone and core [6]. | | Inconsistent Activity Between Batches | • Unstable apo enzyme [3] • Presence of inhibitors (e.g., metal ions) [7] | • Ensure purification of stable holo-enzyme or in complex with ligands [3]. • Include chelating agents (e.g., EDTA) in buffers to mitigate metal inhibition (Cu²⁺, Mn²⁺) [7]. |
Encapsulating IGPS within a Hydrogen-Bonded Organic Framework (HOF-101) is a highly effective method to enhance its stability. This protocol is based on a established method [5] and takes approximately 13.5 hours for synthesis, plus 3-4 days for characterization.
Workflow Overview
The following diagram illustrates the key stages of the enzyme encapsulation process.
Detailed Procedure
Q1: My IGPS has low activity even with the allosteric effector PRFAR. What could be wrong? A1: This often points to disrupted allosteric communication. Single-point mutations (e.g., V12A, K19A, V48A) in the HisF subunit can suppress millisecond dynamics, "rigidifying" the enzyme and reducing glutaminase kinetics by over 60-fold in some cases [1]. Check your enzyme's sequence for unintended mutations, especially in conserved allosteric network residues [1].
Q2: The activity of my thermophilic IGPS is low at room temperature. Is this normal? A2: Yes, this can be expected. IGPS from thermophiles like T. maritima exhibits temperature-dependent allostery. At room temperature, allosteric activation by PRFAR is very strong (~4200-fold), but the enzyme's innate flexibility is lower. At higher temperatures (e.g., 70°C), the enzyme's natural dynamics increase, and the fold-activation by PRFAR decreases to about 65-fold [2]. Try assaying the enzyme at a temperature closer to its optimal growth temperature.
Q3: Are there computational tools to design a more stable IGPS? A3: Yes, advanced computational workflows are highly effective. Tools like PROSS for stabilizing the overall scaffold and FuncLib for designing optimized active sites can be used. These methods can generate highly stable, functional IGPS variants with over 100 mutations from any natural protein, achieving high thermal stability (>85°C) and excellent catalytic efficiency [6].
The following table summarizes three recent methodologies for improving detection sensitivity, each employing a distinct approach.
| Assay/Technology | Key Improvement Strategy | Performance & Quantitative Data | Key Benefit/Mechanism |
|---|
| HiBeA Digital Immunoassay [1] | High bead analysis efficiency (over 95%) via bead transfer strategy and flow cytometry. | Analyte: IL-6, IL-10 Limit of Detection (LOD): 8.8 fg/mL, 5.9 fg/mL Beads Used: ~5,000 | 3-4x sensitivity improvement with 1% of beads used by commercial SiMoA; enables multiplexed protein detection. | | Optical Cavity Biosensor (OCB) [2] | Optimization of APTES surface functionalization using a methanol-based protocol. | Analyte: Streptavidin Limit of Detection (LOD): 27 ng/mL Improvement: 3-fold vs. previous results | A more uniform APTES monolayer enhances bioreceptor immobilization and sensor reliability. | | QD-Antibody Conjugation [3] | Oriented bioconjugation using a succinimidyl valerate-PEG-maleimide (SMPEG) cross-linker. | Antibodies per QD: 0.76 ± 0.2 (SMPEG) vs. 2.13 ± 0.5 (EDC) Result: Lower LOD, better linearity, superior target specificity | Maintains antibody biological activity; reduces non-specific binding for a better signal-to-noise ratio. |
Below are the summarized experimental protocols for the key methodologies cited above.
This protocol focuses on a bead-based digital ELISA with high bead recovery [1].
This protocol details the surface functionalization of an Optical Cavity-based Biosensor for detecting streptavidin [2].
This protocol describes an oriented conjugation method to attach antibodies to Quantum Dots (QDs) [3].
The following diagram, created using the DOT language, illustrates a generalized workflow for optimizing a biosensing experiment, integrating concepts from the research above.
This workflow provides a logical map for method development. The search results also contained information on using the DOT language itself, which is valuable for creating such diagrams [4] [5] [6].
Here are answers to questions researchers might have, derived from the studies:
Q: Why is the orientation of antibodies on a quantum dot important for sensitivity?
Q: How does bead analysis efficiency impact digital immunoassay sensitivity?
Q: What is the role of APTES in optical biosensors, and why does the protocol matter?
It is worth noting that the search results for "IGP" predominantly returned contexts of IntraGuild Predation in ecology [7] and Interior Gateway Protocols in computer networking [8]. The highly relevant biosensing data was found under the broader theme of improving detection sensitivity.
Here are common issues you might encounter, along with their potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|
| Low/No Detectable Activity | - Substrate (CdRP) degradation/impurity [1]
To ensure reliable and reproducible data, here are detailed methodologies for key experiments cited in the troubleshooting guide.
This is the standard method for determining steady-state kinetic parameters (kcat and KM) by monitoring IGP formation directly.
This more sensitive method is essential for detecting weak enzymatic activity, such as the promiscuous activity of IGPS on the decarboxylated substrate PAdRP [2].
The following workflow summarizes the key steps and decision points for setting up and troubleshooting your IGPS assay.
Q1: What are the typical kinetic parameters (KM, kcat) I should expect for IGPS? Kinetic parameters vary significantly across different species. The table below provides a reference for comparison. If your values are orders of magnitude different, it may indicate an issue with your assay conditions or enzyme preparation.
| Organism | KM for CdRP (μM) | kcat (s⁻¹) | kcat/KM (μM⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Not Specified | 11.1 | Not Specified | [1] |
| Mycobacterium tuberculosis | 55 | 0.16 | 0.0029 | [1] |
| Escherichia coli | 0.3 | 2.7 | 9.0 | [1] |
| Sulfolobus solfataricus | 0.085 | 0.11 | 1.29 | [1] |
Q2: My IGPS enzyme is from a thermophilic organism. How should I adapt the assay? For thermophilic IGPS (e.g., from S. solfataricus), the rate-limiting step of the reaction can change with temperature [1]. It is crucial to:
Q3: Is the decarboxylation step absolutely essential for IGPS catalysis? No. Recent research on P. aeruginosa IGPS has demonstrated that decarboxylation is not completely essential. The enzyme shows weak promiscuous activity on the decarboxylated substrate 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP), producing IGP at a rate roughly 1000 times lower than with the native substrate CdRP [2]. E. coli IGPS also shows this activity, but at an even lower rate [2].
Here are common issues and their solutions, supported by recent research.
| Problem Area | Specific Issue | Proposed Solution | Key Parameters/Genes to Target | Experimental Evidence |
|---|---|---|---|---|
| Pathway Regulation | Feedback inhibition limiting flux. | Introduce feedback-resistant enzymes. | ARO4 (K229L mutation), TRP2 (S65R, S76L mutation) [1]. | Increased AAA accumulation in yeast [1]. |
| Precursor Supply | Insufficient E4P and PEP precursors. | Modulate central carbon metabolism genes. | TKL1, TAL1 (PPP), CDC19 (pyruvate kinase), PCK1 (PEP carboxykinase), PFK1 (divert flux to PPP) [1]. | GSM predictions and combinatorial library testing in S. cerevisiae [1]. |
| Competing Pathways | Carbon diversion to L-Tyrosine/L-Phenylalanine. | Use modular engineering to down-regulate competing branches. | Decrease flux into the L-Tyr and L-Phe biosynthesis modules [2]. | Fed-batch fermentation achieved ~650-fold IET yield increase over wild-type yeast [2]. |
| Transport & Excretion | Intracellular tryptophan accumulation causing feedback. | Enhance tryptophan excretion from the cell. | Increase the efflux rate of tryptophan [3]. | Model predicted >4x production increase by doubling excretion [3]. |
| Global Regulation | Single enzyme amplification has limited effect. | Coordinate expression of multiple pathway enzymes. | Simultaneously modulate several enzymes in the tryptophan biosynthesis system [4]. | Metabolic Control Analysis perspective; demonstrated in engineered yeast tryptophan synthesis [4]. |
Protocol 1: Constructing a Combinatorial Library for Pathway Optimization
This methodology is based on the approach used to engineer tryptophan metabolism in S. cerevisiae [1].
Platform Strain Preparation:
PCK1, TKL1, TAL1). For essential genes (e.g., CDC19, PFK1), create knock-down mutants.Combinatorial Library Design and Assembly:
HIS3 ORF).Screening and Validation:
Protocol 2: Modular Engineering for De Novo Tryptophol Production
This protocol outlines the strategy to engineer the entire pathway from glucose to tryptophol (IET) [2].
Strain and Media:
Molecular Cloning (Golden Gate Assembly):
BsmBI restriction enzyme to assemble basic genetic elements (promoters, ORFs, terminators) into "part plasmids."BsaI enzyme to assemble part plasmids into a single transcriptional unit ("cassette plasmid").BsmBI to assemble multiple cassette plasmids into a single, large plasmid for co-expression of several genes.Metabolic Engineering Steps:
Fermentation and Analysis:
The following diagram illustrates the integrated workflow for increasing tryptophan flux, combining the key concepts from the troubleshooting guide.
To effectively increase flux in the tryptophan pathway, keep these two fundamental principles in mind:
| Question | Answer & Technical Details | Key Reference |
|---|---|---|
| What are the main strategic approaches to mutagenesis? | Site-Directed Mutagenesis (SDM) is used for introducing specific, predetermined mutations. Random Mutagenesis creates libraries of random mutants for functional screening. Directed Evolution involves iterative rounds of random mutagenesis and selection to evolve proteins with desired traits like enhanced activity. [1] [2] | [1] [2] |
| A common SDM protocol yields low efficiency. How can it be improved? | A modified one-step SDM protocol improves on the QuikChange method. Primer Design: use primers with extended non-overlapping sequences at the 3' end and complementary sequences at the 5' end. This minimizes primer dimerization and allows PCR products to be used as templates in subsequent cycles, boosting amplification efficiency and enabling multi-site mutagenesis. [3] | [3] |
| How can I create a large, diverse mutant library for directed evolution? | Use an in vivo random mutagenesis protocol in *E. coli*. A low-fidelity DNA polymerase I (LF-Pol I) replicates a ColE1 plasmid with the target gene in a mutator strain (e.g., JS200). This generates random mutations (0.2–1 mutation/kb per round) without PCR or cloning. Higher mutation frequencies are achieved through iterative rounds. [1] | [1] |
| Problem | Possible Cause | Solution |
|---|---|---|
| Low PCR amplification efficiency in SDM | Inefficient primer design leading to dimerization; nicked PCR product cannot serve as a new template. [3] | Adopt the improved primer design with long 3' non-overlapping sequences. This allows the primers to bridge the nick, using new PCR products as templates for exponential amplification. [3] |
| High background of non-mutated plasmids after SDM | Incomplete digestion of the methylated parental template plasmid by DpnI. [3] | The improved SDM protocol requires less parental DNA, which facilitates more complete DpnI digestion. Ensure the DpnI enzyme is active and the reaction conditions are optimal. [3] |
| Low mutation frequency in random library | Single round of mutagenesis may be insufficient. [1] | Perform iterative rounds of mutagenesis. Isolate the plasmid library after one round and re-transform it into fresh mutator cells for subsequent rounds to increase mutation load. [1] |
This protocol is adapted from a published method designed to overcome limitations of traditional QuikChange [3].
The workflow for this protocol is summarized in the following diagram:
This protocol is adapted from a method that uses a mutator strain to generate diversity [1].
The workflow for creating a random mutant library is visualized below:
When analyzing your mutants, consider integrating large-scale data with mechanistic studies. Machine learning models that analyze variant effects by combining data on protein stability and evolutionary conservation can help interpret mutagenesis results and predict promising mutation sites for further engineering [4]. For site-directed mutants, techniques like stable isotope labeling (SILAC) can help characterize the phosphoproteome and identify changes in signaling pathways resulting from specific mutations [5].
A "bottleneck" in tryptophan biosynthesis is a point in the metabolic pathway where the flow of carbon is restricted, limiting the overall production of L-tryptophan (L-Trp). The table below summarizes common bottlenecks, their causes, and observable symptoms.
| Bottleneck Category | Specific Bottleneck / Cause | Symptoms / Indicators in the System |
|---|---|---|
| Precursor Supply | Limited Phosphoenolpyruvate (PEP) availability [1] | Accumulation of upstream metabolites; suboptimal flux through the shikimate pathway. |
| Imbalance between PEP and Erythrose-4-phosphate (E4P) [2] | Lower-than-expected yield even with high pathway enzyme expression. | |
| Pathway Regulation | Feedback inhibition of native enzymes (e.g., AroG, TrpE) [3] | Early plateau in production; pathway activity resumes upon addition of fresh medium. |
| Competing pathways consuming chorismate [3] | Detection of significant byproducts like L-phenylalanine or L-tyrosine. | |
| Transport & Cofactors | Inefficient tryptophan export [3] | High intracellular L-Trp with low extracellular titer; potential cellular toxicity. |
| Cellular resource allocation (e.g., nitrogen metabolism) [3] | Slowed growth and reduced production, identified via transcriptomic analysis. |
To systematically identify these bottlenecks, you can employ a suite of multi-omics tools. The following diagram outlines a general workflow for this investigative process.
The table below details the specific techniques you can use within this workflow and the kind of information they reveal.
| Method | Application / Data Obtained | Utility in Bottleneck Identification |
|---|---|---|
| Comparative Transcriptomics [3] | Gene expression profiles of producer vs. wild-type strain. | Identifies dysregulated genes in central metabolism, nitrogen metabolism (e.g., glnK), and regulatory elements (e.g., sugR). |
| Metabolomics [3] | Quantifies intracellular concentrations of intermediates (e.g., PEP, E4P, Chorismate). | Directly reveals accumulating (blockage) or depleted (high flux) metabolites. |
| Enzyme-Constrained GSMs [4] | In silico prediction of enzyme usage and flux limitations. | Pinpoints enzymes operating at maximum capacity, suggesting targets for overexpression. |
| Real-Time Biosensors [5] [2] | Fluorescent output (e.g., GRIT sensor) correlated with intracellular L-Trp. | Enables high-throughput screening of mutant libraries to identify high-performing strains. |
Effective visualization is key to interpreting the complex data from these analyses. Here are some standard graphical representations used in the field:
Once a bottleneck is identified, you can apply targeted engineering strategies. Recent research highlights several promising targets:
The following table details a proof-of-concept sample preparation and analysis protocol for accurate elemental mapping of plant tissues using Laser Ablation Inductively Coupled Plasma Time-of-Flight Mass Spectrometry (LA-ICP-TOF-MS), as described in a 2024 study [1].
| Protocol Aspect | Detailed Methodology |
|---|---|
| Core Technique | Laser Ablation Inductively Coupled Plasma Time-of-Flight Mass Spectrometry (LA-ICP-TOF-MS) [1]. |
| Sample Preparation | Fossilization of plant tissues (e.g., leaves from sunflower, soybean, corn) to transform the complex biotissue matrix into a mineral-like matrix [1]. |
| Internal Standard | Use of silicone as an internal standard for normalization during the ablation process [1]. |
| Method Validation | Comparison of results with traditional digestion followed by ICP-OES analysis to validate accuracy and reliability [1]. |
| Key Advantages | Reduces contamination, decreases sample preparation time, eliminates image blurring, and allows for rapid, accurate quantitative element mapping [1]. |
The experimental workflow for this protocol can be visualized as follows:
Experimental Workflow for Plant Tissue Analysis
The table below summarizes kinetic data for computationally designed Kemp eliminases based on the IGPS scaffold. This data can serve as a reference for high-efficiency enzymes derived from this protein family.
| Design Name | Catalytic Efficiency (kcat/KM) | Turnover Number (kcat) | Notes |
|---|---|---|---|
| Initial Designs [1] | 130 - 210 M-1 s-1 | < 1 s-1 | On par with earlier computational designs. |
| Optimized Design (from Des61) [1] | 3,600 M-1 s-1 | 0.85 s-1 | Derived from initial design via computational optimization. |
| Optimized Designs (from Des27) [1] | > 2,000 M-1 s-1 | Increased 10-70x from base | Multiple designs showed significant rate improvement. |
| Top Performing Design [1] | 12,700 M-1 s-1 | 2.8 s-1 | Surpassed previous designs by two orders of magnitude. |
| Further Enhanced Design [1] | > 105 M-1 s-1 | 30 s-1 | Achieved parameters comparable to natural enzymes. |
Based on the methodologies in the search results, the general workflow for producing and testing enzymes like these involves cloning, expression, and purification, followed by activity assays [1] [2].
The kinetic assays for Kemp eliminases, as described in the research, typically involve spectrophotometrically monitoring the decomposition of the substrate 5-nitrobenzisoxazole. The increase in absorbance is used to determine the reaction rate, from which parameters like kcat (turnover number) and KM (Michaelis constant) are calculated [1].
The table below synthesizes findings from recent studies on IGPS enzymes from different organisms, highlighting key structural and functional differences.
| Species / Characteristic | Thermotoga maritima | Pseudomonas aeruginosa | Yeast (S. cerevisiae) |
|---|---|---|---|
| Protein Structure | Heterodimeric (HisF + HisH); (βα)8-barrel fold [1]. |
Monomeric; (βα)8-barrel fold with N-terminal helical extension [2]. |
Heterodimeric; compared with bacterial IGPS [3]. |
| Key Functional Feature | Model for allosteric regulation; PRFAR binding enhances glutaminase activity 4500-fold [1]. | High turnover number (kcat = 11 s⁻¹); promiscuous activity on decarboxylated substrate [2]. |
Distinct allosteric pathway compared to thermophilic bacteria despite similar function and structure [3]. |
| Allosteric Mechanism | Effector (PRFAR) binding triggers millisecond dynamics, oxyanion hole formation (hV51), and closure of HisF:HisH interface [1]. |
Not a focus of the identified study; research centered on its internal catalytic mechanism [2]. | Early allosteric dynamics and pathways differ significantly from T. maritima, involving different local and collective motions [3]. |
| Catalytic Residues / Motifs | Catalytic triad: hC84, hH178, hE180; Oxyanion strand: h49-PGVG [1]. |
Conserved residues: K63, K123, E172, N194; Non-conserved F201 important for high turnover [2]. |
Information not specified in the available results. |
| Experimental & Computational Methods | X-ray crystallography, Molecular Dynamics (MD) simulations, enhanced sampling, dynamical network analysis [1]. | X-ray crystallography, enzyme kinetics, small-angle X-ray scattering (SAXS), mutagenesis [2]. | Molecular dynamics (MD) simulations and network models derived from graph theory [3]. |
The comparative data is supported by the following key experimental approaches and findings:
To help contextualize the methodologies cited, the following diagram outlines a generalized experimental workflow for the structural and functional analysis of IGPS, integrating both computational and experimental approaches.
This workflow synthesizes the key methodologies from the search results, showing how computational and experimental data converge to provide mechanistic insights [2] [3] [1].
The comparative data highlights several critical points for professionals in the field:
The following table compares the primary methodologies used to investigate flux through the tryptophan pathway.
| Method | Core Principle | Key Applications in Tryptophan Research | Technical Requirements |
|---|
| 13C-Metabolic Flux Analysis (13C-MFA) [1] | Uses 13C-labeled tracers (e.g., glucose) to track carbon fate through metabolic networks at a steady state. | Maps flux distributions in central carbon metabolism (glycolysis, PPP, TCA) that supply precursors for tryptophan synthesis [1]. | - 13C-labeled substrates (e.g., [U-13C] glucose).
The reliability of flux analysis depends on rigorous experimental workflows. Here are the detailed methodologies for key techniques.
The following diagram outlines the key stages of a 13C-MFA experiment.
The process involves several critical steps [1]:
MCA is a perturbation-based approach [3]:
These flux analysis methods are powerful tools for understanding and manipulating the tryptophan pathway, with key applications in:
Based on the current literature, here are some points to consider for your projects: